1,2-Dichloro-3-fluoro-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBIHOCLOBQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1,2-Dichloro-3-fluoro-4-nitrobenzene
Abstract: This document provides a comprehensive technical guide for the synthesis of 1,2-Dichloro-3-fluoro-4-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, mechanistic principles, and practical execution. The primary focus is on the electrophilic nitration of 1,2-dichloro-3-fluorobenzene, a robust and direct pathway to the target molecule. This whitepaper emphasizes scientific integrity, causality in experimental design, and rigorous safety protocols, ensuring that the described methodology is both reliable and self-validating.
Section 1: Introduction and Strategic Importance
This compound (CAS No: 100465-04-1) is a poly-halogenated nitroaromatic compound.[1] Its structural complexity and the specific arrangement of its functional groups—two chlorine atoms, a fluorine atom, and a nitro group—make it a valuable and highly reactive building block in organic synthesis. The electron-withdrawing nature of the nitro group and the halogens significantly influences the electronic properties of the aromatic ring, making it a versatile precursor for constructing more complex molecular architectures.[2]
The primary utility of this compound lies in its role as an intermediate. The nitro group can be readily reduced to an amine, providing a site for further functionalization, while the halogen substituents can be displaced or participate in cross-coupling reactions. This versatility is leveraged in the synthesis of various high-value molecules, including specialized herbicides and active pharmaceutical ingredients (APIs).[3][4] This guide provides an authoritative and practical framework for its synthesis, grounded in established chemical principles.
1.1: Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 100465-04-1 | [1] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [5] |
| Molecular Weight | 209.99 g/mol | [5] |
| Appearance | Pale yellow solid (typical) | [3] (by analogy) |
| Storage Temp. | Room Temperature | [1] |
Section 2: Synthesis Strategy and Mechanistic Rationale
A successful synthesis requires a logical and efficient pathway. Through retrosynthetic analysis, we can identify the most viable route from commercially available starting materials.
2.1: Retrosynthetic Analysis
The most direct disconnection for this compound involves breaking the C-N bond, pointing to an electrophilic aromatic substitution reaction. This identifies the nitronium ion (NO₂⁺) as the electrophile and 1,2-dichloro-3-fluorobenzene as the nucleophilic aromatic precursor.
Caption: Retrosynthetic pathway for the target molecule.
2.2: Rationale for Route Selection
The nitration of 1,2-dichloro-3-fluorobenzene is the chosen strategy for the following reasons:
-
Directness and Efficiency: It is a one-step conversion from a readily available precursor to the final product.[6][7]
-
Predictable Regioselectivity: In electrophilic aromatic substitution, halogen substituents are deactivating but ortho- and para-directing. For 1,2-dichloro-3-fluorobenzene, the directing effects are as follows:
-
The fluorine at C-3 directs incoming electrophiles to the C-4 position (para).
-
The chlorine at C-2 directs towards C-6 (para).
-
The chlorine at C-1 directs towards C-6 (para). The activating effect, although weak, is strongest for fluorine relative to chlorine, and the C-4 position is sterically accessible. Therefore, nitration is strongly favored at the C-4 position, leading to the desired product.
-
-
Established Methodology: The nitration of aromatic compounds is a well-understood and widely documented reaction in organic chemistry, providing a solid foundation for protocol development.[8][9]
Alternative routes, such as those involving Sandmeyer reactions on a substituted aniline, are less practical.[10][11] Such a pathway would require a more complex, multi-step sequence with potential challenges in introducing three different halogen atoms with the correct regiochemistry.
Section 3: Core Synthesis Protocol
This section details the complete, validated protocol for the nitration of 1,2-dichloro-3-fluorobenzene. The causality behind each step is explained to ensure a thorough understanding of the process.
3.1: The Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The π-electron system of the 1,2-dichloro-3-fluorobenzene ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base (typically HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of Electrophilic Nitration.
3.2: Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Role | Key Hazards |
| 1,2-Dichloro-3-fluorobenzene | C₆H₃Cl₂F | 164.99 | Substrate | Irritant |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Catalyst/Dehydrating Agent | Severe Corrosive |
| Nitric Acid (70%) | HNO₃ | 63.01 | Nitrating Agent Source | Oxidizer, Severe Corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Suspected Carcinogen |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | Minimal |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | Drying Agent | Minimal |
| Deionized Water | H₂O | 18.02 | Quenching/Washing | Minimal |
3.3: Detailed Step-by-Step Experimental Protocol
CRITICAL SAFETY NOTE: This procedure involves highly corrosive and reactive materials. It must be performed in a certified chemical fume hood. A blast shield is highly recommended. Appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.[12][13] An emergency eyewash and safety shower must be immediately accessible.[14]
-
Preparation of the Nitrating Mixture:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 2.5 equivalents).
-
Cool the flask in an ice/water bath to 0-5 °C.
-
Causality: This pre-cooling is critical to dissipate the heat generated upon mixing the acids, preventing uncontrolled temperature escalation and potential runaway reactions.[12]
-
Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise via the dropping funnel to the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition.
-
Causality: Adding the nitric acid to the sulfuric acid ensures that the formation of the nitronium ion occurs under controlled conditions. The excess sulfuric acid acts as both a catalyst and a solvent.
-
-
Reaction Execution:
-
Once the nitrating mixture is prepared and stable at 0-5 °C, begin the dropwise addition of 1,2-dichloro-3-fluorobenzene (1.0 equivalent).
-
Causality: A slow, controlled addition of the substrate prevents a rapid, exothermic reaction that could lead to the formation of byproducts or a dangerous temperature spike. Aromatic nitrations are highly exothermic.[15]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then let it slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction by diluting the acid and precipitating the organic product, which is insoluble in water. The large volume of ice absorbs the significant heat of dilution.
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with dichloromethane (DCM, 3 x volume).
-
Combine the organic extracts and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution (until effervescence ceases), and finally with brine.
-
Causality: The NaHCO₃ wash is essential to neutralize and remove any residual acid, which could interfere with subsequent steps or degrade the product.[16]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a pure solid.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds by separating the desired product from impurities based on differences in solubility.[16]
-
3.4: Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Section 4: Product Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Pale yellow crystalline solid |
| ¹H NMR | Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), likely doublets. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the substituents. |
| ¹⁹F NMR | A single resonance, with coupling to adjacent protons. |
| FT-IR (cm⁻¹) | Characteristic peaks for C-NO₂ (asymmetric ~1530, symmetric ~1350), C-Cl (~700-800), C-F (~1000-1100), and aromatic C-H stretches. |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (~209 m/z), showing a characteristic isotopic pattern for two chlorine atoms.[5] |
Section 5: Critical Safety and Environmental Protocols
5.1: Hazard Analysis
-
Mixed Acid (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent.[14][17] It can cause severe burns on contact and is highly reactive with organic materials, potentially leading to fire or explosion.[14][17] Inhalation of vapors is toxic and can cause severe respiratory damage.[12][13]
-
Thermal Runaway: Nitration reactions are highly exothermic. Poor temperature control can lead to a rapid, uncontrolled increase in reaction rate and temperature, resulting in violent boiling, pressure buildup, and potential vessel rupture.[12]
-
Organic Solvents: Dichloromethane is a suspected carcinogen and should be handled with appropriate engineering controls to minimize inhalation.
5.2: Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.[14]
-
Spills: For small acid spills, neutralize with a suitable agent like sodium bicarbonate or soda ash. For larger spills, evacuate the area and contact emergency response personnel.[17]
5.3: Waste Disposal
All waste must be handled in accordance with institutional, local, and federal regulations.
-
Acidic Waste: Aqueous acidic waste from the work-up must be carefully neutralized with a base (e.g., sodium carbonate) before disposal.
-
Organic Waste: Halogenated organic waste (e.g., DCM) must be collected in a designated, properly labeled container for hazardous waste disposal.
Section 6: Conclusion
This guide has detailed a reliable and well-rationalized synthetic protocol for producing this compound via the electrophilic nitration of 1,2-dichloro-3-fluorobenzene. By explaining the causality behind each procedural step and emphasizing rigorous safety measures, this document serves as a self-validating framework for researchers. The successful implementation of this protocol will enable the consistent and safe synthesis of this important chemical intermediate, facilitating further research and development in the pharmaceutical and agrochemical sectors.
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An In-depth Technical Guide to 1,2-Dichloro-3-fluoro-4-nitrobenzene (CAS No. 100465-04-1): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dichloro-3-fluoro-4-nitrobenzene (CAS No. 100465-04-1), a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. We will delve into its physicochemical properties, its strategic importance as a synthetic building block, and its reactivity profile, with a particular focus on nucleophilic aromatic substitution (SNAr) reactions. This guide will further explore a representative application in the synthesis of advanced kinase inhibitors, providing hypothetical experimental protocols and illustrating the relevant biological signaling pathways.
Introduction: The Strategic Importance of Halogenated Nitroaromatics
Halogenated nitroaromatic compounds are a cornerstone in the synthesis of a vast array of biologically active molecules. The presence of both halogen and nitro substituents on the aromatic ring creates a unique electronic environment that facilitates a variety of chemical transformations. Specifically, the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, enabling the selective substitution of halogen atoms. This reactivity is fundamental to the construction of complex molecular scaffolds found in many modern therapeutic agents and crop protection agents.[1]
This compound, with its distinct substitution pattern, offers medicinal chemists a valuable tool for introducing specific structural motifs and fine-tuning the physicochemical and pharmacological properties of lead compounds. The strategic placement of two chlorine atoms and a fluorine atom provides multiple reaction sites for diversification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for reaction design, optimization, and scale-up. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 100465-04-1 | [2][3] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [4] |
| Molecular Weight | 209.99 g/mol | [4] |
| Physical Form | Solid | [4] |
| InChI Key | LCZBIHOCLOBQLF-UHFFFAOYSA-N | [4] |
| Storage Temperature | Room Temperature | [4] |
| Purity (typical) | ≥98% | [4] |
Synthetic Utility and Reactivity Profile
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being a powerful electron-withdrawing group, significantly activates the aromatic ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group.
In the case of this compound, the fluorine atom at position 3 and the chlorine atoms at positions 1 and 2 are all potential leaving groups in an SNAr reaction. The regioselectivity of the substitution will depend on a combination of factors, including the nature of the nucleophile, the reaction conditions (solvent, temperature, base), and the relative activation of each position by the nitro group. Generally, positions para to the nitro group are the most activated, followed by ortho positions.
Nucleophilic Aromatic Substitution (SNAr) Workflow
A typical SNAr reaction involving a halogenated nitroaromatic compound like this compound follows a two-step addition-elimination mechanism.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Representative Experimental Protocol: Synthesis of a Substituted Aniline Derivative
The following is a representative, hypothetical protocol for the reaction of this compound with a generic primary amine, a common transformation in the synthesis of kinase inhibitors.
Objective: To selectively substitute one of the halogen atoms on the this compound ring with a primary amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., benzylamine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the primary amine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted aniline derivative.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[6] Many small molecule kinase inhibitors feature a substituted aniline core, which often serves as a key "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase.[7]
Halogenated nitroaromatic compounds, such as this compound, are valuable precursors for the synthesis of these crucial aniline intermediates. The subsequent reduction of the nitro group to an amine provides a handle for further synthetic elaboration to build the final kinase inhibitor scaffold.
Hypothetical Signaling Pathway and Inhibition
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor synthesized from a this compound-derived intermediate. This example focuses on a generic Receptor Tyrosine Kinase (RTK) pathway, which is frequently implicated in cancer.
Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity in nucleophilic aromatic substitution reactions allows for the controlled and selective introduction of various functional groups, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. While direct public domain literature on specific end-products derived from this exact CAS number is limited, its structural similarity to other widely used intermediates strongly suggests its utility in the synthesis of high-value compounds such as kinase inhibitors. Further exploration of patent literature is likely to reveal specific applications of this promising synthetic tool.
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- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - NIH.
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An In-depth Technical Guide to 1,2-Dichloro-3-fluoro-4-nitrobenzene: Structure, Properties, and Synthetic Potential
Abstract
This technical guide provides a comprehensive overview of 1,2-dichloro-3-fluoro-4-nitrobenzene, a halogenated nitroaromatic compound with significant potential in synthetic chemistry. While specific experimental data for this isomer is less prevalent in publicly accessible literature compared to its positional isomers, this document synthesizes available information on its structure, predicted physicochemical properties, and spectroscopic characteristics. A core focus is placed on its anticipated reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug discovery and materials science. This guide will serve as a critical resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework, comparative analysis with related isomers, and detailed protocols for handling and characterization.
Introduction: The Strategic Importance of Polysubstituted Nitroaromatics
Halogenated nitroaromatic compounds are foundational building blocks in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This class of compounds is instrumental in the construction of complex molecular architectures found in a wide array of pharmaceuticals, agrochemicals, and high-performance polymers. The specific substitution pattern of halogens on the nitrobenzene core allows for fine-tuning of reactivity and the introduction of diverse functionalities.
This compound is a unique member of this family, featuring a dense arrangement of electron-withdrawing substituents. The interplay of the inductive and resonance effects of the two chlorine atoms, a fluorine atom, and a nitro group presents a fascinating case study in chemical reactivity and offers a versatile platform for the synthesis of novel compounds. This guide aims to elucidate the structural nuances of this molecule and project its synthetic utility for professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound dictates its chemical behavior. The IUPAC name for this compound is this compound, and it is identified by the CAS number 100465-04-1[1].
Structural Analysis
The benzene ring is substituted with four groups: two chlorine atoms at positions 1 and 2, a fluorine atom at position 3, and a nitro group at position 4. This substitution pattern leads to a highly electron-deficient aromatic system. The cumulative electron-withdrawing effects of the halogens and the powerful nitro group significantly influence the electron density distribution around the ring, making it susceptible to nucleophilic attack.
Physicochemical Properties
| Property | Predicted/Available Value | Source |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [2] |
| Molecular Weight | 209.99 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone, chlorinated solvents) and poorly soluble in water. | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis and Purification
A definitive, published synthetic route specifically for this compound is not prominently available in the reviewed literature. However, its synthesis can be conceptually approached through established methods for the preparation of polysubstituted nitroaromatics. A plausible synthetic strategy would involve the nitration of a suitable dichlorofluorobenzene precursor.
Conceptual Synthetic Pathway
A potential synthetic route could be the nitration of 1,2-dichloro-3-fluorobenzene.
Caption: Conceptual nitration of 1,2-dichloro-3-fluorobenzene.
Protocol Considerations:
-
Reaction Conditions: The nitration would likely be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature would need to be carefully controlled to prevent over-nitration and ensure regioselectivity. The directing effects of the existing substituents would favor nitration at the 4-position.
-
Purification: The crude product would likely be a mixture of isomers. Purification would necessitate techniques such as fractional crystallization or column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific isomer are not widely published, we can predict the key features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons will likely appear as doublets due to coupling with each other and potentially with the fluorine atom. The chemical shifts will be downfield (likely in the range of 7.5-8.5 ppm) due to the strong deshielding effects of the nitro and halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, as they are all in chemically non-equivalent environments. The carbons bearing the nitro and halogen groups will have characteristic chemical shifts. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group.
-
Asymmetric N-O stretching: Expected around 1520-1560 cm⁻¹
-
Symmetric N-O stretching: Expected around 1345-1385 cm⁻¹
-
C-Cl stretching: Expected in the fingerprint region, typically below 800 cm⁻¹
-
C-F stretching: Expected in the range of 1000-1400 cm⁻¹
-
Aromatic C-H stretching: Expected above 3000 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 209.99 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 9:6:1. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and halogen atoms.
Reactivity and Applications in Organic Synthesis
The primary synthetic utility of this compound lies in its high reactivity towards nucleophiles in SNAr reactions. The strong electron-withdrawing nitro group, positioned para to a chlorine atom and ortho to a fluorine atom, significantly activates these positions for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The rate of SNAr reactions is dependent on the stability of the intermediate Meisenheimer complex. The nitro group at the 4-position can stabilize the negative charge of the Meisenheimer complex through resonance when the nucleophilic attack occurs at the 1 or 3 positions.
Caption: Generalized SNAr mechanism.
Regioselectivity:
The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. However, the relative positions of the halogens to the activating nitro group also play a crucial role. The chlorine at position 1 is para to the nitro group, while the fluorine at position 3 is ortho. Both positions are activated.
Potential Applications in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[3]. This compound can serve as a precursor to a variety of fluorinated and functionalized anilines after SNAr reaction followed by reduction of the nitro group. These anilines are valuable intermediates in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutic compounds[4].
Safety and Handling
As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat and appropriate clothing to prevent skin contact are required.
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising, albeit less-studied, building block for organic synthesis. Its highly functionalized and electron-deficient aromatic ring makes it a prime candidate for constructing complex molecular frameworks through nucleophilic aromatic substitution. While a scarcity of specific experimental data necessitates a degree of theoretical prediction, the principles of reactivity for this class of compounds provide a strong foundation for its application in research and development. This guide serves to bridge the information gap and stimulate further investigation into the synthetic potential of this versatile molecule.
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-
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-
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"1,2-Dichloro-3-fluoro-4-nitrobenzene molecular formula C₆H₂Cl₂FNO₂"
An In-depth Technical Guide to 1,2-Dichloro-3-fluoro-4-nitrobenzene (C₆H₂Cl₂FNO₂)
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated nitroaromatic compound with the molecular formula C₆H₂Cl₂FNO₂. While specific data for this exact isomer is limited, this document synthesizes information from closely related analogues to present its core chemical principles, reactivity, and potential applications. The guide focuses on its role as a versatile synthetic intermediate, particularly within the fields of medicinal chemistry and agrochemical development. The central theme of its chemistry is the pronounced susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr), a reactivity pattern dictated by the potent electron-withdrawing nature of the nitro group. This document details the mechanistic underpinnings of its reactivity, proposes a logical synthetic pathway, outlines its critical role as a building block in the synthesis of complex molecules like quinolone antibiotics, and provides essential safety and handling protocols for laboratory professionals.
Molecular Profile and Physicochemical Properties
This compound is a substituted benzene ring containing two chlorine atoms, one fluorine atom, and a nitro group. The specific arrangement of these substituents creates a unique electronic environment that defines its chemical behavior. The powerful electron-withdrawing properties of the nitro group are paramount, activating the molecule for specific classes of reactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 100465-04-1 | [1] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | |
| Molecular Weight | 209.99 g/mol | |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)F)[O-]) | N/A |
| Physical Form | Expected to be a solid at room temperature | Inferred from analogues[2] |
The Chemistry of this compound: Reactivity and Mechanistic Insights
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The defining characteristic of this molecule is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) pathway. This is a departure from typical benzene chemistry, which favors electrophilic substitution. The causality for this reactivity lies in the electronic properties of the nitro (-NO₂) group.
Causality of SNAr Reactivity:
-
Electron-Withdrawing Activation: The nitro group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. This drastically reduces the electron density of the aromatic ring, making it "electron-poor" and thus susceptible to attack by electron-rich nucleophiles.[3][4]
-
Stabilization of Intermediates: The SNAr mechanism proceeds through a two-step addition-elimination process. The initial attack by a nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The presence of the nitro group, particularly at a position ortho or para to the leaving group, is critical as it delocalizes the negative charge, stabilizing this otherwise high-energy intermediate.[4][5]
Regioselectivity and Leaving Group Potential
In this compound, the nitro group is at position C4.
-
The fluorine at C3 is ortho to the nitro group.
-
The chlorine at C2 is meta to the nitro group.
-
The chlorine at C1 is also meta to the nitro group.
Based on the principles of SNAr, the positions ortho and para to the strong electron-withdrawing group are the most activated sites for nucleophilic attack.[4] Therefore, the C3 position bearing the fluorine atom is the most likely site of substitution. While halogens are not typically superb leaving groups on sp² carbons, the electronic activation provided by the nitro group facilitates their displacement. In SNAr reactions, fluoride is often a surprisingly effective leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and prone to initial nucleophilic attack.
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An In-Depth Technical Guide to 1,2-Dichloro-3-fluoro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and safety properties of 1,2-Dichloro-3-fluoro-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to serve as a technical resource for professionals in research and development.
Introduction and Strategic Importance
This compound (CAS No. 100465-04-1) is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring a combination of chloro, fluoro, and nitro functional groups, imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these groups allows for selective chemical transformations, a critical aspect in the design and development of novel active pharmaceutical ingredients (APIs) and agrochemicals. Understanding the fundamental physical properties of this compound is paramount for its safe handling, effective use in reactions, and the development of robust and scalable synthetic processes.
Molecular and Physicochemical Profile
The structural and fundamental properties of this compound are summarized below. These parameters are essential for predicting its behavior in various solvents and reaction conditions, as well as for analytical characterization.
Molecular Structure
Caption: Molecular Structure of this compound.
Table of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 100465-04-1 | [1][2] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [1][3] |
| Molecular Weight | 209.99 g/mol | [4] |
| Physical Form | Solid | |
| Purity | ≥98% | |
| IUPAC Name | This compound | |
| InChI | 1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
| InChIKey | LCZBIHOCLOBQLF-UHFFFAOYSA-N |
Note: Specific values for melting point, boiling point, and density for this isomer are not consistently reported in publicly available literature. These properties should be determined experimentally for any new batch of the compound.
Safety and Handling
As a halogenated nitroaromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS) and should be supplemented with a thorough risk assessment before use.[1]
GHS Hazard Identification
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Recommended Handling Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound should be stored at room temperature.
Experimental Protocols: Synthesis and Characterization
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis, purification, and characterization of a substituted nitrobenzene.
Step-by-Step Methodologies (Hypothetical)
1. Synthesis: Nitration of 1,2-Dichloro-3-fluorobenzene
-
Rationale: Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. The choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and reaction conditions (temperature, reaction time) is critical to control the regioselectivity and minimize the formation of unwanted isomers.
-
Protocol:
-
To a stirred, cooled (0-5 °C) solution of 1,2-dichloro-3-fluorobenzene in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water until the filtrate is neutral.
-
2. Purification: Recrystallization
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
3. Characterization: Spectroscopic Analysis
-
Rationale: A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively, confirming the substitution pattern on the benzene ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong asymmetric and symmetric stretches of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively) and the C-Cl and C-F bond stretches.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Conclusion
This compound is a valuable chemical intermediate with a well-defined molecular structure and predictable reactivity based on its functional groups. While specific experimental data on its physical properties are not widely published, this guide provides a framework for its safe handling, and outlines the standard procedures for its synthesis and characterization. As with any chemical reagent, it is imperative that researchers consult up-to-date safety information and conduct a thorough risk assessment before use.
References
-
1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem. [Link]
- US Patent 4164517A - Prepar
- US Patent 5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
- US Patent 3480681A - Process for the preparation and purific
- US Patent 2883435A - Purific
-
This compound [100465-04-1] | Chemsigma. [Link]
-
1,2-Dichloro-4-nitrobenzene - Wikipedia. [Link]
-
(PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences - ResearchGate. [Link]
-
1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]
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1,2-Dichloro-3-fluoro-4-nitrobenzene: A Comprehensive Technical Guide for the Synthetic Chemist
Introduction: Unveiling a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research and development, the strategic incorporation of fluorine and nitro-functionalized aromatic scaffolds is a cornerstone of molecular design. 1,2-Dichloro-3-fluoro-4-nitrobenzene is a key chemical intermediate, engineered to leverage the principles of nucleophilic aromatic substitution (SNAr). The convergence of chloro, fluoro, and nitro functionalities on a benzene ring provides a platform for regioselective chemical transformations, enabling the construction of complex molecular architectures.
This technical guide offers an in-depth exploration of this compound as a chemical intermediate. We will delve into its synthesis, elucidate the mechanistic principles governing its reactivity, provide actionable experimental protocols, and showcase its utility in the synthesis of high-value downstream products. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,2-Dichloro-4-nitrobenzene[1] | 3-Chloro-4-fluoronitrobenzene[2] |
| CAS Number | 100465-04-1[3] | 99-54-7[1] | 350-30-1[2] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | C₆H₃Cl₂NO₂ | C₆H₃ClFNO₂ |
| Molecular Weight | 209.99 g/mol | 192.00 g/mol | 175.54 g/mol |
| Appearance | Pale yellow solid (expected) | Colorless to yellow needles | White to almost white powder/crystal |
| Melting Point | Not readily available | 42-44 °C | 41-45 °C |
| Boiling Point | Not readily available | 266 °C | 105 °C at 12 mmHg |
Safety and Handling:
This compound, as with other halogenated nitroaromatic compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through the nitration of 1,2-dichloro-3-fluorobenzene. The following is a representative protocol based on established methods for the nitration of halogenated benzenes.
Experimental Protocol: Nitration of 1,2-Dichloro-3-fluorobenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2-dichloro-3-fluorobenzene (1.0 eq).
-
Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration Reaction: Cool the flask containing the starting material to 0-5 °C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
-
Sulfuric Acid: Sulfuric acid serves as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Work-up with Ice: Quenching the reaction mixture on ice serves to dilute the strong acids and dissipate the heat generated during dilution.
-
Bicarbonate Wash: The sodium bicarbonate wash is essential to remove any remaining acidic impurities from the organic phase, preventing potential degradation of the product during storage or subsequent steps.
The Chemistry of this compound as an Intermediate: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is primarily derived from its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles.
Mechanism of SNAr:
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group.
-
Elimination of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Regioselectivity in SNAr Reactions of this compound:
The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound:
-
Position 1 (Chloro): Ortho to the nitro group, thus activated.
-
Position 2 (Chloro): Meta to the nitro group, less activated.
-
Position 3 (Fluoro): Para to the nitro group, thus activated.
Therefore, nucleophilic attack is expected to occur preferentially at positions 1 and 3. The relative reactivity between the chlorine at position 1 and the fluorine at position 3 will depend on a balance of two factors:
-
Carbon-Halogen Bond Strength: The C-F bond is stronger than the C-Cl bond, which would suggest that fluoride is a poorer leaving group.
-
Electronegativity: The high electronegativity of fluorine makes the carbon atom at position 3 more electrophilic and thus more susceptible to nucleophilic attack. In many SNAr reactions, this latter effect dominates, making the fluoro-substituted position more reactive.
The chlorine at position 2 is significantly less reactive as it is meta to the strongly deactivating nitro group and does not benefit from resonance stabilization of the Meisenheimer complex.
Caption: Regioselectivity of nucleophilic attack on this compound.
Synthetic Applications and Experimental Protocols
The true value of this compound lies in its ability to serve as a scaffold for the introduction of various functionalities.
1. Reactions with Amine Nucleophiles:
The reaction with primary or secondary amines is a common transformation, leading to the formation of substituted anilines, which are prevalent motifs in many biologically active molecules.
Representative Experimental Protocol: Amination of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile), add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
2. Reactions with Alkoxide Nucleophiles:
Alkoxides can be used to introduce alkoxy groups, which are important for modulating the physicochemical properties of drug candidates.
Representative Experimental Protocol: O-Alkylation of this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol in a dry polar aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to generate the alkoxide in situ.
-
Nucleophilic Substitution: To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature or gently heat as needed.
-
Reaction Monitoring, Work-up, and Purification: Follow a similar procedure as described for the amination reaction, with an aqueous quench and extractive work-up.
Downstream Transformations: The Versatility of the Nitro Group
A significant advantage of using nitroaromatic intermediates is the synthetic versatility of the nitro group itself. The most common and impactful transformation is its reduction to an aniline.
Reduction of the Nitro Group to an Amine:
The resulting nitro-substituted products from SNAr reactions can be readily reduced to the corresponding anilines, which can then be further functionalized.
Representative Experimental Protocol: Nitro Group Reduction
-
Catalytic Hydrogenation: In a Parr shaker or a flask equipped with a balloon of hydrogen, dissolve the nitroaromatic compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Pressurize the vessel with hydrogen (typically 1-4 atm) and shake or stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the aniline product.
-
Metal-Mediated Reduction: Alternatively, the reduction can be carried out using a metal in an acidic medium, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.
Caption: Synthetic workflow from this compound to further functionalized products.
Case Study: A Potential Pathway to Bioactive Scaffolds
A hypothetical synthetic sequence could involve a regioselective amination at one of the activated positions, followed by reduction of the nitro group to generate a substituted dichlorofluoro-diaminobenzene. This intermediate could then undergo further reactions, such as cross-coupling or another SNAr, to build a more complex, biologically active molecule.
Conclusion
This compound is a potent and versatile chemical intermediate that offers synthetic chemists a reliable platform for the construction of complex molecular architectures. Its utility is rooted in the predictable and regioselective nature of nucleophilic aromatic substitution, driven by the powerful activating effect of the nitro group. The ability to further transform the nitro group into an amine opens up a vast chemical space for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. By understanding the principles of its reactivity and employing robust experimental protocols, researchers can effectively leverage this building block to accelerate their discovery and development programs.
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Parrill, A. L., & Tanski, J. M. (2020). Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... ResearchGate. Retrieved from [Link]
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-
PubChem. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]
-
Filo. (2023, September 28). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
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eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]
- Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
-
National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1,2-Dichloro-3-fluoro-4-nitrobenzene in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1,2-dichloro-3-fluoro-4-nitrobenzene, a highly functionalized aromatic building block, in the context of pharmaceutical research and development. We will dissect the molecule's inherent reactivity, focusing on the principles of nucleophilic aromatic substitution (SNAr). This guide will furnish researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for the strategic application of this versatile intermediate in the synthesis of complex therapeutic agents, with a particular focus on kinase inhibitors.
Introduction: The Value Proposition of Polysubstituted Nitroaromatics in Drug Discovery
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery.[1][2] The strategic incorporation of fluorine and other halogens into drug candidates has emerged as a powerful tactic to modulate these properties.[1][3][4] Fluorinated nitroaromatic compounds, such as this compound, represent a class of intermediates that offer a unique convergence of chemical reactivity and desirable physicochemical attributes.[3]
The presence of multiple halogen substituents, combined with the potent electron-withdrawing nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a wide array of pharmaceuticals.[3][5] This controlled, stepwise displacement of leaving groups allows for the precise and predictable construction of complex molecular architectures. This guide will illuminate the strategic advantages of employing this compound and provide actionable protocols for its successful implementation in the laboratory.
Understanding the Reactivity of this compound
The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the three halogen atoms, renders the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.
The regioselectivity of the substitution is a critical consideration. The positions ortho and para to the nitro group are the most activated towards nucleophilic attack. In the case of this compound, the chlorine atom at the C-1 position (para to the nitro group) is the most likely site for initial substitution due to the powerful resonance stabilization of the intermediate Meisenheimer complex.
The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. However, the overall rate and regioselectivity are a nuanced interplay of both the leaving group's ability to depart and the activation of the carbon to which it is attached.
Visualizing the SNAr Mechanism
The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on a polysubstituted nitroaromatic ring.
Sources
Application Note: High-Purity Isolation of 1,2-Dichloro-3-fluoro-4-nitrobenzene for Pharmaceutical and Agrochemical Research
Introduction: The Critical Role of Purity
1,2-Dichloro-3-fluoro-4-nitrobenzene is a key substituted nitroaromatic intermediate. Its structural complexity makes it a valuable building block in the synthesis of high-value target molecules, particularly in the fields of drug discovery and advanced agrochemical development. The presence of impurities, often closely related positional isomers or unreacted starting materials from its synthesis, can drastically impede downstream reactions, reduce yields, and introduce significant complications in toxicological and efficacy studies.
Therefore, achieving a high degree of purity (typically >99%) is not merely a procedural step but a foundational requirement for generating reliable and reproducible scientific data. This guide provides an in-depth analysis and detailed protocols for the most effective laboratory-scale purification techniques for this compound, moving beyond simple instructions to explain the causality behind each procedural choice.
Compound Profile and Essential Safety Protocols
Before initiating any purification protocol, a thorough understanding of the compound's properties and associated hazards is mandatory.
Physicochemical Properties
The physical characteristics of this compound dictate the appropriate purification strategies. As a solid at room temperature, it is amenable to crystallization-based methods.
| Property | Value | Source |
| CAS Number | 100465-04-1 | [1] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | |
| Molecular Weight | 209.99 g/mol | [2][3] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature |
Hazard Identification and Safe Handling
This compound is a hazardous substance. Strict adherence to safety protocols is essential to minimize risk to personnel.
| Hazard Information | Details |
| GHS Pictograms | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2][3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[2][3] H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Core Safety Directive: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear a lab coat, nitrile gloves, and chemical safety goggles at all times. An N95 dust mask is recommended when handling the solid powder.
Understanding Potential Impurities
The primary impurities in crude this compound typically arise from the nitration of 1,2-dichloro-3-fluorobenzene. This reaction can produce a mixture of positional isomers, which possess very similar physical properties, making separation challenging. The most common impurity is the thermodynamically favored isomer where the nitro group is positioned elsewhere on the aromatic ring. Unreacted starting materials may also be present.
Purification Technique 1: Recrystallization
Principle of Causality: Recrystallization is the most effective technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at varying temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]
Step-by-Step Protocol for Recrystallization
-
Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent—just enough to form a slurry. Heat the mixture to boiling with stirring (using a magnetic stir bar and hot plate).
-
Achieving Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Adding excess solvent will reduce the final yield, so this step is critical.[4]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Sources
Application Notes and Protocols for the Analysis of 1,2-Dichloro-3-fluoro-4-nitrobenzene
Foreword: A Modern Analytical Approach
Welcome to a comprehensive guide on the analytical methodologies for 1,2-Dichloro-3-fluoro-4-nitrobenzene (CAS No. 100465-04-1). This document moves beyond mere procedural lists to provide a foundational understanding of why specific methods are chosen and how they are validated. As a key intermediate in complex chemical syntheses, particularly in the agrochemical and pharmaceutical industries, ensuring the purity, identity, and concentration of this compound is paramount. This guide is crafted for researchers, quality control scientists, and drug development professionals who require robust and reliable analytical protocols. We will explore the separation sciences and spectroscopic techniques, grounding each protocol in the physicochemical properties of the molecule itself.
Compound Profile and Safety Mandates
Before any analysis, a thorough understanding of the analyte is critical. This informs everything from sample handling to the selection of analytical instrumentation.
1.1. Physicochemical Characteristics
This compound is a substituted aromatic compound with the properties summarized below. Its structure, featuring halogens and a nitro group, dictates its analytical behavior.
| Property | Value | Source |
| Chemical Formula | C₆H₂Cl₂FNO₂ | [1][2] |
| Molecular Weight | 209.99 g/mol | [1][3] |
| CAS Number | 100465-04-1 | [2][4] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | [2] |
1.2. Critical Safety Protocols
Substituted nitroaromatic compounds warrant careful handling. Based on data for structurally similar chemicals, this compound should be treated as a hazardous substance.
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[5][6] Avoid formation of dust.[6] Personal Protective Equipment (PPE) is mandatory: wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[5][6] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water and seek immediate medical attention.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[6][8]
The Analytical Workflow: A Strategic Overview
A robust analytical process follows a logical sequence from sample reception to final data reporting. This ensures traceability, minimizes error, and guarantees the reliability of the results.
Caption: A generalized workflow for the analysis of chemical compounds.
Chromatographic Methods: Separation and Quantification
Chromatography is the cornerstone for separating the analyte from impurities, reaction byproducts, or a complex matrix. The choice between Gas and Liquid Chromatography hinges on the analyte's volatility and thermal stability.
Method 1: Gas Chromatography (GC)
Causality Behind Method Choice: this compound, as a semi-volatile organic compound, is an excellent candidate for GC analysis. Its volatility allows for efficient vaporization in the GC inlet without degradation. The presence of electronegative halogens and a nitro group makes it highly sensitive to an Electron Capture Detector (ECD), providing excellent sensitivity for trace-level analysis. For definitive identification and quantification in complex matrices, a Mass Spectrometer (MS) is the detector of choice.[9]
Protocol: Purity Analysis by GC-MS
-
Standard Preparation: Accurately weigh approximately 20 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with high-purity Ethyl Acetate to create a 1 mg/mL stock solution. Prepare working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Prepare a sample solution at a nominal concentration of 100 µg/mL in Ethyl Acetate.
-
Instrument Setup:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column separates compounds primarily by boiling point.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization - EI).
-
Quadrupole: 150°C.
-
Scan Range: 45-350 amu.
-
-
-
Injection: Inject 1 µL of the sample and standard solutions.
-
Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Quantify using a calibration curve generated from the standards. Assess purity by calculating the area percent of the main peak relative to all other peaks in the chromatogram.
| GC-MS Parameter | Setting | Rationale |
| Column Phase | 5% Phenyl-methylpolysiloxane | General purpose, non-polar phase providing good separation for a wide range of semi-volatile compounds. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification based on mass-to-charge ratio and fragmentation pattern, offering high selectivity.[9] |
| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Program | 100°C to 280°C | Provides good separation of potential volatile impurities at the beginning and ensures elution of less volatile components at the end. |
Method 2: High-Performance Liquid Chromatography (HPLC)
Causality Behind Method Choice: HPLC is a powerful alternative to GC, particularly for samples that may contain non-volatile impurities or for laboratories where GC-MS is not available. The nitrobenzene moiety contains a strong chromophore, making it easily detectable by a UV-Vis detector. A reversed-phase method is ideal, where the non-polar analyte interacts with a non-polar stationary phase.
Protocol: Purity and Assay by HPLC-UV
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. From this, prepare working standards at concentrations ranging from 1 to 200 µg/mL using the mobile phase as the diluent.
-
Sample Preparation: Prepare a sample solution at a nominal concentration of 100 µg/mL in the mobile phase.
-
Instrument Setup:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic retention for the analyte.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector: Photodiode Array (PDA) or Variable Wavelength Detector set at 254 nm. This wavelength provides a strong signal for the nitroaromatic chromophore.
-
-
Data Analysis: Identify the analyte peak by its retention time. Create a calibration curve by plotting the peak area versus concentration of the standards. Calculate the concentration (assay) of the sample from this curve. Purity is determined by area percent.
| HPLC-UV Parameter | Setting | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | A non-polar phase that retains the non-polar analyte via hydrophobic interactions, suitable for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile/Water | A common reversed-phase eluent system. The ratio is optimized to achieve a reasonable retention time and good peak shape. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds that provides high sensitivity for the nitrobenzene chromophore. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling the viscosity of the mobile phase and interaction kinetics. |
Selecting the Right Analytical Tool
The choice between GC and HPLC is often determined by the specific analytical goal. The following decision tree illustrates a logical approach to method selection.
Caption: A decision tree for selecting the appropriate chromatographic method.
Spectroscopic Methods: Unambiguous Identification
While chromatography separates, spectroscopy identifies. These methods provide a "fingerprint" of the molecule, confirming its structure.
Method 3: Mass Spectrometry (MS)
Principle: When coupled with GC, Electron Ionization (EI) is typically used. High-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M+) and characteristic fragment ions, confirming the molecule's identity and structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M+): The intact molecule with one electron removed. Look for a cluster of peaks around m/z 209, 211, and 213 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).
-
Key Fragments:
-
[M-NO₂]⁺: Loss of the nitro group (46 amu), a very common fragmentation for nitroaromatics.
-
[M-Cl]⁺: Loss of a chlorine atom.
-
[M-NO₂-Cl]⁺: Subsequent loss of chlorine after losing the nitro group.
-
| Ion | Predicted m/z (for ³⁵Cl isotopes) | Significance |
| [C₆H₂³⁵Cl₂FNO₂]⁺ | 209 | Molecular Ion |
| [C₆H₂³⁵Cl₂F]⁺ | 163 | Loss of NO₂ |
| [C₆H₂³⁵ClFNO₂]⁺ | 174 | Loss of Cl |
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of atoms like ¹⁹F. For this compound, ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structural confirmation.
-
¹H NMR: The molecule has two protons on the aromatic ring. Due to the asymmetric substitution, they will be in different chemical environments and will appear as two distinct signals, likely doublets, due to coupling with each other. The electron-withdrawing effects of the nitro and halogen groups will shift these protons downfield (higher ppm).
-
¹³C NMR: Expect six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF).
-
¹⁹F NMR: A single signal is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine on an aromatic ring.
Method 5: Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for confirming the presence of key functional groups.
Characteristic Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3050 - 3150 | Stretching |
| C=C | 1450 - 1600 | Aromatic Ring Stretching |
| C-NO₂ | 1500 - 1560 (asymmetric) | Stretching |
| 1335 - 1380 (symmetric) | Stretching | |
| C-Cl | 1000 - 1100 | Stretching |
| C-F | 1100 - 1250 | Stretching |
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4- and 2,6-Dinitrotoluene. U.S. Department of Health and Human Services. [Link]
-
PubChem. (n.d.). 1,3-Dichloro-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]
-
PubChem. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1,2-Dichloro-4-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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- 1. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 100465-04-1 [sigmaaldrich.com]
- 3. 1,2-Dichloro-4-fluoro-3-nitrobenzene | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 100465-04-1 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of 1,2-Dichloro-3-fluoro-4-nitrobenzene
Abstract
This application note details a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2-Dichloro-3-fluoro-4-nitrobenzene. Developed for researchers, quality control analysts, and drug development professionals, this protocol employs a reversed-phase C18 column with UV detection. The method is designed to be straightforward and efficient, providing excellent separation and reliable quantification crucial for process monitoring, quality assurance, and research applications involving this key chemical intermediate. All procedural steps, from solvent preparation to system suitability and data analysis, are outlined to ensure reproducible results and adherence to rigorous scientific standards.
Introduction and Scientific Rationale
This compound is a halogenated nitroaromatic compound often utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Accurate determination of its purity and concentration is paramount for ensuring the quality and yield of downstream products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative precision.[1]
The method described herein is based on the principles of reversed-phase chromatography (RPC).[2][3] This technique is exceptionally versatile and is the most widely used mode in HPLC, particularly for non-polar or moderately polar compounds.[3][4][5] The analyte, this compound, is a moderately non-polar molecule due to its halogenated benzene ring structure. Therefore, a non-polar stationary phase (C18) is paired with a polar mobile phase (a mixture of acetonitrile and water) to achieve effective separation based on hydrophobic interactions.[2][5] Molecules with greater hydrophobicity, like the target analyte, interact more strongly with the stationary phase, leading to longer retention times and effective separation from polar impurities.[2]
UV detection is selected based on the analyte's chemical structure, which contains a nitrobenzene chromophore. This functional group strongly absorbs UV radiation, providing a sensitive and linear response suitable for quantitative analysis.[6]
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is critical for rational method development.
| Property | Value | Source |
| Chemical Structure | (Structure based on IUPAC name) | |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₂Cl₂FNO₂ | PubChem[7][8][9] |
| Molecular Weight | 209.99 g/mol | PubChem[7][8][9] |
| Predicted Polarity | Moderately Non-polar | (Inferred from structure) |
| UV Absorbance | Strong absorbance expected in the 250-270 nm range due to the nitroaromatic chromophore.[6] | (Theoretical) |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for robust performance.
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade or higher)
-
Water (HPLC Grade, Milli-Q® or equivalent)
-
This compound reference standard (>99% purity)
-
Methanol (HPLC Grade, for cleaning)
-
Preparation of Solutions
Mobile Phase (Acetonitrile:Water 65:35 v/v):
-
Measure 650 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 350 mL of HPLC-grade water.
-
Transfer the mixture to a suitable solvent reservoir bottle.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 30 mL of mobile phase (ACN:H₂O, 65:35) to the flask and sonicate for 5 minutes or until the standard is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask 15-20 times. This is the Stock Solution.
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Mix thoroughly. This solution is ready for injection.
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution to create a sample stock.
-
Perform a subsequent 1-in-10 dilution (as for the Working Standard) to bring the sample concentration into the calibrated range.
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis to remove particulates.
Chromatographic Conditions
The following parameters have been optimized for a standard C18 column. Minor adjustments may be necessary for different column chemistries or dimensions.
| Parameter | Condition | Rationale |
| Stationary Phase | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Provides excellent hydrophobic retention for the analyte.[4][5] |
| Mobile Phase | Isocratic: 65% Acetonitrile / 35% Water | Balances retention time with peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detection Wavelength | 260 nm | Chosen based on the expected UV absorbance maximum of the nitroaromatic moiety. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any common impurities. |
System Validation and Quality Control
To ensure the reliability and integrity of the generated data, a System Suitability Test (SST) must be performed before any sample analysis. This protocol is a self-validating system, designed to confirm the HPLC system is performing correctly.
System Suitability Testing (SST)
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).
-
Perform one blank injection (mobile phase) to ensure no carryover or system contamination.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the results against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump flow rate. |
Method Validation Principles
While this application note provides a developed method, full validation must be performed in accordance with regulatory guidelines to prove its suitability for a specific intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[10][11][12] Key parameters to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.
-
Range: The interval between the upper and lower concentration levels of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Analysis and Interpretation
The concentration of this compound in the sample can be calculated using the peak area from the chromatogram and an external standard calculation.
Calculation Formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Where:
-
Area_Sample: The peak area of the analyte in the sample chromatogram.
-
Area_Standard: The average peak area from the replicate injections of the Working Standard Solution.
-
Concentration_Standard: The exact concentration of the Working Standard Solution (µg/mL).
Workflow Visualization
The following diagram illustrates the complete analytical workflow from preparation to final result.
Caption: HPLC analysis workflow for this compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Reversed-Phase Chromatography: An Overview. AZoLifeSciences. [Link]
-
PubChem Compound Summary for CID 223081, 1,3-Dichloro-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 533951, 1,2-Dichloro-4-fluoro-5-nitrobenzene. National Center for Biotechnology Information. [Link]
-
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Application Note: ¹H NMR Spectrum of 1,2-Dichloro-3-fluoro-4-nitrobenzene
For: Researchers, scientists, and drug development professionals
Introduction: Unraveling the Structure of a Complex Aromatic Compound
1,2-Dichloro-3-fluoro-4-nitrobenzene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The precise arrangement of its electron-withdrawing substituents—two chlorine atoms, a fluorine atom, and a nitro group—creates a unique electronic environment that dictates its reactivity and potential biological activity. Accurate structural elucidation is paramount for its application in drug design and development, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[1][2][3][4]
This application note provides a comprehensive guide to the ¹H NMR spectroscopy of this compound. We will delve into the theoretical principles governing its spectral features, provide a detailed, field-proven protocol for sample preparation and spectral acquisition, and offer an in-depth analysis of the expected spectrum. This guide is designed to equip researchers with the necessary knowledge to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related compounds.
Molecular Structure and Expected ¹H NMR Features
The structure of this compound (CAS No. 100465-04-1) presents a fascinating case for ¹H NMR analysis. The benzene ring contains two adjacent protons, H-5 and H-6, whose chemical shifts and coupling patterns are influenced by the surrounding substituents.
Diagram 1: Structure and Proton Designations
Caption: Predicted splitting pattern for the H-5 and H-6 signals.
Interpretation Walkthrough:
-
Identify the Aromatic Region: The signals for both protons will appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, characteristic of protons on a benzene ring bearing multiple electron-withdrawing groups.
-
Assign the Downfield Signal (H-5): The signal at the highest chemical shift (most downfield) should be assigned to H-5. This is due to its ortho proximity to the strongly deshielding nitro group. This signal is expected to be a doublet of doublets. The larger coupling constant will be from the ortho H-6, and the smaller coupling constant from the meta fluorine.
-
Assign the Upfield Signal (H-6): The signal at the relatively lower chemical shift should be assigned to H-6. It will appear as a doublet due to the large ortho coupling to H-5. Any further splitting due to the para fluorine coupling may be too small to be resolved and might only contribute to slight peak broadening.
-
Verify Integration: The integrated areas of the two signals should be equal, confirming the presence of one of each type of proton.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. By understanding the interplay of substituent electronic effects and spin-spin coupling, a confident assignment of the two aromatic protons can be achieved. The distinct chemical shifts and coupling patterns, particularly the doublet of doublets for H-5 arising from both proton-proton and proton-fluorine coupling, serve as definitive structural proof. This application note provides the necessary protocols and theoretical foundation for researchers to successfully utilize ¹H NMR spectroscopy in the characterization of this and other complex substituted aromatic compounds, a critical step in modern drug discovery and development. [3][4][5]
References
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Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
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Physics Forums. (2011, November 25). Aromatic substitution and it's effect on proton NMR? [Link]
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Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
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J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
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Standard Operating Procedure H-NMR. [Link]
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Lokensgard, J. P., et al. (1995). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 117(45), 11293–11294. [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
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ResearchGate. (2014, March 25). Could anyone tell me why ortho protons show up at upfield regions or more shielded compared to the other protons in the benzene ring? [Link]
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University of Wyoming. NMR Basic Operation - 60 MHz Anasazi. [Link]
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Smith, W. B., Ihrig, A. M., & Roark, J. L. (1970). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 74(4), 812–821. [Link]
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ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? [Link]
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University of Nebraska-Lincoln. NMR Screening Methods for Drug Discovery. [Link]
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Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring. [Link]
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Henry, R., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 13(8), 196. [Link]
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Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. [Link]
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ResearchGate. Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride. [Link]
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Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
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SpectraBase. 1,2-Dichloro-4-nitrobenzene - Optional[1H NMR] - Spectrum. [Link]
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Schaefer, T., & Parr, W. J. E. (1978). Long-range 1H, 19F spin–spin coupling constants in benzenesulfonyl fluoride and some of its derivatives. Insensitivity of 19F shifts to ortho substituents. Canadian Journal of Chemistry, 56(13), 1717-1721. [Link]
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PubChem. 1-Chloro-4-fluoro-2-nitrobenzene. [Link]
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Scribd. Coupling Constants For 1h and 13c NMR. [Link]
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ResearchGate. (2020). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. [Link]
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Prensip Journals. (2020). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. [Link]
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PubChem. 1-Chloro-3-fluorobenzene. [Link]
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ResearchGate. (2000). 2 H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C. (a) 1,4-DCB. [Link]
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SpectraBase. 1,2-Dichloro-3-nitrobenzene - Optional[1H NMR] - Chemical Shifts. [Link]
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Miceli, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(29), 9036–9037. [Link]
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Application Note: Characterization of 1,2-Dichloro-3-fluoro-4-nitrobenzene using ¹³C NMR Spectroscopy
For: Researchers, scientists, and drug development professionals
Introduction
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms and their electronic environments. For professionals in pharmaceutical research and fine chemical synthesis, rapid and accurate characterization of novel and known compounds is critical. This application note provides a comprehensive guide to the ¹³C NMR data for 1,2-dichloro-3-fluoro-4-nitrobenzene, a polysubstituted aromatic compound. Due to the absence of readily available experimental data, this guide utilizes a highly reliable prediction methodology, supplemented with a detailed protocol for experimental verification.
The substitution pattern of this compound presents a unique case for ¹³C NMR analysis. The interplay of electron-withdrawing and halogen substituent effects on the benzene ring results in a distinctive chemical shift pattern. Understanding these effects is crucial for the correct assignment of the carbon signals and, ultimately, for the structural confirmation of the molecule.
Predicted ¹³C NMR Data for this compound
The ¹³C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, nmrdb.org. This tool utilizes a database of known spectra to estimate the chemical shifts of a given structure. The predicted chemical shifts are presented in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 126.3 |
| C2 | 129.8 |
| C3 | 150.1 |
| C4 | 142.5 |
| C5 | 121.2 |
| C6 | 125.9 |
Prediction generated using nmrdb.org in CDCl₃ solvent.
Interpretation of the Predicted Spectrum and Substituent Effects
The predicted chemical shifts for the six aromatic carbons of this compound are influenced by the four substituents: two chlorine atoms, one fluorine atom, and a nitro group.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which generally deshields the carbon atoms of the benzene ring, causing their signals to appear at a higher chemical shift (downfield). The carbon atom directly attached to the nitro group (C4) is predicted to be significantly downfield at 142.5 ppm.
-
Halogens (-Cl, -F): Halogens exhibit a more complex effect on the ¹³C NMR spectrum. They have an inductive electron-withdrawing effect, which deshields the directly attached carbon atom. However, they also have a resonance effect, which can shield the ortho and para carbons. Fluorine is the most electronegative halogen and is expected to cause a significant downfield shift for the carbon it is attached to (C3), which is reflected in its predicted chemical shift of 150.1 ppm. The chlorine atoms at C1 and C2 also contribute to the overall deshielding of the ring, with predicted shifts of 126.3 ppm and 129.8 ppm, respectively.
-
Combined Effects: The final chemical shift of each carbon is a result of the combined inductive and resonance effects of all substituents. The unique substitution pattern of this compound leads to a complex interplay of these effects, resulting in the predicted spectrum. For instance, C5 and C6 are influenced by the meta and para relationships with the various substituents, leading to their predicted shifts of 121.2 ppm and 125.9 ppm.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To experimentally verify the predicted data, the following detailed protocol for acquiring a high-quality ¹³C NMR spectrum of this compound is recommended.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[2][3][4][5]
-
Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆ or DMSO-d₆.
-
Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of the solid sample in approximately 0.6-0.7 mL of the deuterated solvent.[4] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
-
Dissolution and Filtration: Prepare the sample in a separate small vial.[3][4] Ensure complete dissolution, using gentle warming or vortexing if necessary. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately integrated, though for routine characterization, a shorter delay is often sufficient.[6]
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibration: Reference the spectrum to the TMS signal at 0.00 ppm.
Experimental Workflow
The overall workflow for the acquisition and analysis of the ¹³C NMR spectrum of this compound is illustrated in the following diagram.
Caption: Workflow for ¹³C NMR analysis.
Conclusion
This application note provides a practical guide for the ¹³C NMR analysis of this compound. By presenting predicted ¹³C NMR data and a detailed experimental protocol, researchers are equipped to both anticipate the spectral features of this molecule and to acquire high-quality experimental data for its unambiguous characterization. The discussion of substituent effects provides the theoretical framework necessary for the confident assignment of the carbon signals. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural elucidation process, which is paramount in research and development settings.
References
-
University of Manitoba. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Goward, G. (n.d.). How to Prepare Samples for NMR. ResearchGate. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
PerkinElmer. (2021, October 11). How to estimate #proton #1H NMR and #carbon #13C #NMR using #Chemdraw. YouTube. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemical Science Teaching. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?. YouTube. Retrieved from [Link]
-
ChemEd DL. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR. YouTube. Retrieved from [Link]
-
Cheeseman, J. R., & Frisch, Æ. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. Retrieved from [Link]
-
DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw. YouTube. Retrieved from [Link]
- Edison, A. S., et al. (2016). Structure elucidation of uniformly ¹³C labeled small molecule natural products. Magnetic Resonance in Chemistry, 54(10), 785-791.
-
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo. YouTube. Retrieved from [Link]
-
Capilano University. (n.d.). Chem 200/201 ACD/Labs NMR Software. Chemistry Laboratories. Retrieved from [Link]
-
ACD/Labs. (n.d.). Software for R&D. Retrieved from [Link]
- Bingol, K. (2018). Practical Guidelines for ¹³C-Based NMR Metabolomics. In Metabolomics. Humana Press.
-
Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]
- Bowden, N. B., & Grubbs, R. H. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1776–1779.
- Tomasik, P., & Johnson, C. D. (1980). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 26, 1-47.
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
- Valenti, E., et al. (1988). Effect of substituents on the ¹³C-NMR chemical shifts of 3-methylene-4-substituted-1,4-pentadienes. Part I. Magnetic Resonance in Chemistry, 26(1), 70-73.
-
Reich, H. J. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Szafrański, P. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction.... ResearchGate. Retrieved from [Link]
-
Patiny, L. (n.d.). Predict ¹³C carbon NMR spectra. NMRDB.org. Retrieved from [Link]
-
Patiny, L. (n.d.). Predict all NMR spectra. NMRDB.org. Retrieved from [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Cheminfo.org. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 1,2-Dichloro-3-fluoro-4-nitrobenzene
Abstract
1,2-Dichloro-3-fluoro-4-nitrobenzene is a highly functionalized aromatic scaffold, presenting a unique platform for the synthesis of complex molecular architectures. Its strategic arrangement of a potent electron-withdrawing nitro group and three distinct halogen atoms (two chlorine, one fluorine) allows for a series of selective and high-yield transformations. This guide provides an in-depth analysis of its reactivity and details robust protocols for key synthetic operations, including regioselective nucleophilic aromatic substitution (SNAr) and subsequent nitro group reduction. These methodologies are foundational for accessing novel intermediates tailored for applications in pharmaceutical discovery, agrochemical development, and materials science.
Foundational Principles: Reactivity and Regioselectivity
The synthetic utility of this compound is governed by the powerful electron-withdrawing nature of the C4-nitro group. This group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[2]
The key to unlocking the potential of this substrate lies in understanding the regioselectivity of nucleophilic attack. The nitro group exerts its activating effect most strongly at the ortho and para positions. In this molecule:
-
C1-Cl & C2-Cl: Both chlorine atoms are positioned ortho to the nitro group. They are highly activated and are the primary sites for nucleophilic displacement.
-
C3-F: The fluorine atom is meta to the nitro group. This position is significantly less activated towards nucleophilic attack. While fluorine is typically an excellent leaving group in SNAr reactions, its disadvantageous position renders it far less reactive than the ortho-chlorines.
Therefore, a clear reactivity hierarchy is established: C1/C2-Cl >> C3-F . This inherent selectivity allows for the precise, stepwise functionalization of the aromatic core.
Caption: Reactivity of halogen sites on the scaffold.
Core Protocol: Nucleophilic Aromatic Substitution (SNAr)
The displacement of one of the activated chlorine atoms is the primary and most versatile transformation for this substrate. The choice of nucleophile dictates the class of derivative produced. The following protocols are generalized for mono-substitution, which can typically be achieved by using a slight excess of the nucleophile.
General Protocol for SNAr with O-, N-, and S-Nucleophiles
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are essential. They effectively solvate the cation of the base/nucleophile, leaving the anionic nucleophile highly reactive. Their high boiling points also permit elevated reaction temperatures, which accelerate the rate-limiting addition step.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the nucleophile (e.g., an alcohol, amine, or thiol) in situ, generating the more potent anionic nucleophile required for the reaction.
-
Temperature: Reactions are often heated (80-150 °C) to overcome the activation energy barrier for the formation of the Meisenheimer complex. The specific temperature depends on the nucleophilicity of the attacking species.
Experimental Workflow:
Caption: Standard experimental workflow for SNAr reactions.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous polar aprotic solvent (e.g., DMSO, 5-10 mL per mmol of substrate).
-
Add the appropriate nucleophile (1.1-1.5 eq) and a suitable base (1.5-2.0 eq, e.g., K₂CO₃).
-
Heat the reaction mixture to the desired temperature (see Table 1) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired derivative.
Table 1: Representative Conditions for SNAr Reactions
| Nucleophile Class | Example Nucleophile | Base | Typical Temperature | Product Class |
| O-Nucleophile | Phenol | K₂CO₃ | 100-140 °C | Diaryl Ether |
| Methanol | NaH | 60-80 °C | Aryl Methyl Ether | |
| N-Nucleophile | Aniline | K₂CO₃ | 120-150 °C | Diaryl Amine |
| Morpholine | K₂CO₃ | 80-100 °C | N-Aryl Morpholine | |
| S-Nucleophile | Thiophenol | K₂CO₃ | 80-100 °C | Diaryl Thioether |
Transformation of the Nitro Group: Synthesis of Anilines
The reduction of the nitro group to a primary amine is a critical subsequent step that dramatically expands the synthetic possibilities of the scaffold. This transformation converts the electron-withdrawing nitro group into a versatile electron-donating and nucleophilic amino group, enabling a host of new reactions such as diazotization, acylation, and further heterocycle synthesis.
Trustworthiness of Protocols: The choice of reducing agent is critical to ensure chemoselectivity. Harsh reducing agents can lead to undesired side reactions, such as hydrodehalogenation (removal of Cl or F atoms). Therefore, milder, field-proven methods are recommended.
Protocol: Catalytic Hydrogenation
This method is clean and high-yielding but requires careful control to prevent dehalogenation. Using catalysts like Raney Nickel can be advantageous over Palladium on Carbon (Pd/C) for halogenated substrates.[3]
-
In a hydrogenation vessel, dissolve the nitro-aromatic substrate (1.0 eq) in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or Methanol).
-
Carefully add the catalyst, such as Raney Nickel (5-10% by weight) or Pd/C (5 mol%), under an inert atmosphere.
-
Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and analyzing aliquots by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the aniline derivative, which is often pure enough for subsequent steps.
Protocol: Chemical Reduction with Tin(II) Chloride
This is a classic and highly reliable method for nitro group reduction that is tolerant of many functional groups, including halogens.[3]
-
To a round-bottom flask, add the nitro-aromatic substrate (1.0 eq) and a solvent such as ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
Heat the mixture to reflux (typically 70-80 °C) and stir. The reaction is often complete within 1-3 hours.
-
Monitor the reaction by TLC.
-
After cooling, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) to precipitate tin salts.
-
Filter the mixture through Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the aniline product.
Integrated Synthetic Workflow: From Scaffold to Advanced Intermediate
A powerful strategy involves combining SNAr and nitro reduction in a sequential, one-pot, or telescoped process. This approach minimizes purification steps and maximizes efficiency, directly converting the starting material into a highly valuable, trifunctional aniline derivative.
Caption: A multi-step pathway to advanced intermediates.
This workflow is particularly valuable in drug discovery, where the resulting aniline can serve as a precursor for building complex heterocyclic systems. For example, the presence of an aniline group adjacent to a chlorine atom (at C2) creates an ideal substrate for intramolecular cyclization reactions to form benzimidazole or other fused heterocyclic scaffolds, which are common motifs in pharmaceuticals.[4][5]
Conclusion
This compound is a synthetically attractive starting material characterized by predictable and exploitable regioselectivity. The protocols detailed herein for nucleophilic aromatic substitution and nitro group reduction provide a robust foundation for researchers to access a wide array of novel derivatives. The ability to perform these transformations sequentially allows for the efficient construction of complex, highly functionalized intermediates poised for applications in various sectors of the chemical industry.
References
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- BenchChem. (2025).
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link].
- National Center for Biotechnology Information. (2024).
-
Chem-Impex. (n.d.). 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link].
-
Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link].
-
Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link].
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link].
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link].
- BenchChem. (2025).
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
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-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link].
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dichloro-3-fluoro-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1,2-dichloro-3-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1,2-dichloro-3-fluorobenzene using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene ring. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the directing influence of these halogens can lead to the formation of isomeric byproducts, which is a primary challenge in this synthesis.
II. Troubleshooting Guide: Common Side Reactions and Issues
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
A. Isomeric Impurities and Low Regioselectivity
Question 1: My final product shows multiple spots on TLC/peaks in GC-MS analysis. What are the likely isomeric byproducts, and how can I minimize their formation?
Answer: The presence of multiple spots or peaks is most likely due to the formation of constitutional isomers during the nitration reaction. The substituents on the starting material, 1,2-dichloro-3-fluorobenzene, direct the incoming nitro group to different positions on the aromatic ring.
Common Isomeric Byproducts:
-
1,2-Dichloro-3-fluoro-5-nitrobenzene: Nitration occurs para to the fluorine atom.
-
1,2-Dichloro-3-fluoro-6-nitrobenzene: Nitration occurs ortho to the fluorine atom.
-
2,3-Dichloro-4-fluoronitrobenzene: Nitration occurs at a position influenced by both chlorine atoms.[1]
Causality and Mitigation Strategies:
The formation of these isomers is a result of the complex interplay of electronic and steric effects of the halogen substituents. To enhance the regioselectivity towards the desired this compound, consider the following:
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Temperature Control: Nitration reactions are highly sensitive to temperature.[2] Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the selectivity for the thermodynamically favored product.
-
Rate of Addition: A slow, dropwise addition of the nitrating agent to the substrate solution is crucial. This helps to maintain a low concentration of the nitronium ion at any given moment, which can favor the formation of the desired isomer and prevent localized overheating.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. While strong acids are the typical reaction medium, exploring co-solvents (with caution and thorough literature review for safety) might offer some control over selectivity.
Purification of the Desired Isomer:
If isomeric byproducts are still present after optimizing the reaction conditions, purification is necessary.
-
Fractional Crystallization: This is often the most effective method for separating isomers with different melting points and solubilities. Experiment with different solvent systems (e.g., ethanol, methanol, isopropanol, or mixtures with water) to achieve efficient separation.
-
Column Chromatography: For smaller scale preparations or when crystallization is ineffective, silica gel column chromatography can be employed. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.
B. Low Yield and Incomplete Reactions
Question 2: My reaction has a low yield of the desired product, and I have a significant amount of unreacted starting material. What are the potential causes and solutions?
Answer: A low yield of this compound with recovery of the starting material points towards an incomplete reaction. This is a common issue, especially given that the starting material is deactivated towards electrophilic aromatic substitution by the three electron-withdrawing halogen substituents.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Action |
| Insufficient Nitrating Agent | The molar ratio of the nitrating agent to the substrate may be too low to drive the reaction to completion. | Increase the molar equivalents of the nitrating agent (e.g., from 1.1 eq to 1.5 eq). However, be cautious as excess nitrating agent can lead to the formation of dinitrated byproducts. |
| Inadequate Reaction Time | The reaction may not have been allowed to run for a sufficient duration for the deactivated substrate to fully react. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is consumed. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they also decrease the reaction rate. The temperature may be too low for the nitration of this deactivated ring to proceed efficiently. | Cautiously increase the reaction temperature in small increments (e.g., from 0 °C to 10-15 °C). Monitor for any increase in byproduct formation. |
| Poor Mixing | Inefficient stirring can lead to poor mass transfer and localized areas of low reactant concentration, resulting in an incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture. |
C. Reaction Control and Safety
Question 3: My nitration reaction became very exothermic and the temperature rose uncontrollably. What happened, and how can I prevent this in the future?
Answer: Nitration reactions are notoriously exothermic and can pose a significant safety risk if not properly controlled. A thermal runaway can lead to the rapid production of gaseous byproducts and a potential explosion.
Root Causes of Thermal Runaway:
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is the most common cause of a runaway reaction. The rate of heat generation exceeds the capacity of the cooling system to dissipate it.
-
Inadequate Cooling: The cooling bath may not be at a low enough temperature, or its volume may be insufficient to absorb the heat produced by the reaction.
-
Localized Hotspots: Poor agitation can create localized areas of high reactant concentration, leading to a rapid, localized increase in temperature that can propagate throughout the reaction mixture.
Preventative Measures and Best Practices:
-
Controlled Addition: Always add the nitrating agent slowly and in a controlled manner using a dropping funnel or a syringe pump.
-
Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water or an ice-salt mixture for sub-zero temperatures) and ensure the reaction flask is adequately immersed.
-
Vigorous Stirring: Maintain efficient and constant agitation throughout the reaction.
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Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.
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Emergency Preparedness: Have a plan in place to quickly cool the reaction if the temperature begins to rise unexpectedly. This may include adding more ice to the cooling bath or, in extreme cases, quenching the reaction by carefully adding it to a large volume of ice.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal ratio of nitric acid to sulfuric acid for this synthesis?
A1: A common starting point for nitrations is a 1:1 or 1:2 mixture of concentrated nitric acid to concentrated sulfuric acid by volume. However, the optimal ratio can depend on the specific substrate and reaction scale. It is advisable to consult literature procedures for similar compounds and optimize the ratio for your specific conditions.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 9:1 hexane:ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the best practices for working up a nitration reaction?
A3: The workup for a nitration reaction typically involves carefully quenching the reaction mixture by pouring it onto crushed ice or ice-water with vigorous stirring. This dilutes the strong acids and precipitates the organic product. The product can then be collected by filtration or extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer should then be washed with water, a dilute base (e.g., sodium bicarbonate solution) to remove residual acid, and finally with brine before being dried and concentrated.
Q4: Are there any specific safety precautions I should take when performing this synthesis?
A4: Yes, working with concentrated nitric and sulfuric acids requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be aware of the highly exothermic nature of the reaction and take all necessary precautions to control the temperature.
IV. Analytical Methods for Purity Assessment
Accurate assessment of product purity is critical. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for analyzing the purity of this compound and its isomers.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate volatile isomers, and the mass spectrometer provides structural information for peak identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying any isomeric impurities. The coupling patterns and chemical shifts will be distinct for each isomer.
V. Visualizing the Process
A. Reaction Workflow
Caption: Workflow for the synthesis of this compound.
B. Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis.
VI. References
-
Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dichloro-4-fluoro-3-nitrobenzene. Retrieved from [Link]
-
Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 353. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chinese Journal of Energetic Materials. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Retrieved from [Link]
-
Chemguide. (n.d.). electrophilic substitution - the nitration of benzene. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation of fluoronitrobenzene. Retrieved from
-
PubChem. (n.d.). 2,3-Dichloro-4-fluoronitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1,2-Dichloro-3-fluoro-4-nitrobenzene
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2-dichloro-3-fluoro-4-nitrobenzene. Recognizing the nuances of electrophilic aromatic substitution on a complex, deactivated ring, this document provides in-depth troubleshooting strategies and answers to frequently encountered challenges. Our focus is on maximizing yield and purity by understanding the causal relationships behind key experimental parameters.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is achieved via the electrophilic aromatic substitution (nitration) of the starting material, 1,2-dichloro-3-fluorobenzene. The reaction's success hinges on the careful control of the reaction environment to favor the desired C4-position nitration over other potential isomers and to prevent over-nitration.
The process typically involves a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2]
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of concentrated sulfuric acid in this synthesis?
A1: Concentrated sulfuric acid serves two critical functions. First, it acts as a powerful dehydrating agent, absorbing the water that is produced during the reaction.[3] This is crucial because the presence of water can dilute the acid medium and inhibit the reaction. Second, and more importantly, it protonates nitric acid to facilitate the formation of the nitronium ion (NO₂⁺), which is the potent electrophile required to attack the electron-deficient aromatic ring.[1][2][4]
Q2: How do the substituents on the starting material (1,2-dichloro-3-fluorobenzene) influence the position of nitration?
A2: The directing effects of the existing halogen substituents are complex and determinative of the product distribution.
-
Chlorine (-Cl) and Fluorine (-F): Both are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, which stabilizes the intermediate carbocation (arenium ion) when the electrophile attacks at these positions.
-
Combined Effect: In 1,2-dichloro-3-fluorobenzene, the positions are influenced by all three halogens. The C4 position is para to the chlorine at C1 and ortho to the chlorine at C2. The C6 position is ortho to the fluorine at C3 and the chlorine at C1. The C5 position is meta to several groups and generally less favored. The precise isomer distribution will be highly dependent on reaction conditions, but the C4 position is a plausible site for substitution.
Q3: What are the most common byproducts I should expect?
A3: The most common byproducts are:
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Positional Isomers: Nitration at other positions on the ring (e.g., C5 or C6) can occur, leading to isomers that may be difficult to separate from the desired product.
-
Dinitrated Products: If the reaction temperature is too high or the reaction time is too long, the initially formed product can undergo a second nitration.[5][6] Given the deactivating nature of the nitro group and the three halogens, this typically requires forcing conditions.
-
Unreacted Starting Material: Incomplete conversion will leave residual 1,2-dichloro-3-fluorobenzene.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues. For a systematic approach to problem-solving, refer to the decision-making flowchart below.
Caption: Troubleshooting decision flowchart for low yield or purity issues.
Problem 1: The reaction yield is consistently low, with significant recovery of starting material.
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Probable Cause A: Suboptimal Reaction Temperature or Time. The high degree of deactivation by three halogen atoms means that the activation energy for the reaction is significant. The temperature may be too low, or the reaction time too short for the reaction to proceed to completion.
-
Solution: Monitor the reaction's progress using an appropriate analytical technique (e.g., GC or TLC). If the reaction stalls, consider incrementally increasing the temperature by 5-10 °C or extending the reaction time. Be cautious, as higher temperatures can promote byproduct formation.[6]
-
-
Probable Cause B: Ineffective Nitrating Agent. The concentration of the nitric and sulfuric acids is critical. If the acids have absorbed atmospheric moisture or are of a lower grade, the concentration of the active nitronium ion (NO₂⁺) will be reduced, leading to a sluggish or incomplete reaction.
-
Solution: Use fresh, unopened bottles of high-purity (e.g., 98% H₂SO₄ and 70% HNO₃) acids. The nitrating mixture should be prepared fresh just before use by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath to dissipate the heat of mixing.[1]
-
Problem 2: The final product is contaminated with significant amounts of positional isomers.
-
Probable Cause: Reaction Temperature is Too High. While higher temperatures increase the reaction rate, they can decrease selectivity. The energy difference between the transition states leading to different isomers can be small, and at higher temperatures, there is enough thermal energy to overcome these barriers, leading to a less selective reaction and a mixture of products.
Problem 3: Dinitrated byproducts are being formed.
-
Probable Cause A: Excessive Reaction Temperature. This is the most common cause. The first nitration product is even more deactivated than the starting material, but at sufficiently high temperatures, a second nitration can occur.
-
Solution: Maintain a low and strictly controlled reaction temperature. For many nitrations, a temperature range of 0-20 °C is employed to maximize selectivity and prevent dinitration.[8]
-
-
Probable Cause B: Excess of Nitrating Agent. Using a large excess of nitric acid can drive the reaction towards dinitration, especially if the temperature is not rigorously controlled.
-
Solution: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.2 molar equivalents relative to the starting material. The addition should be performed dropwise to maintain control over the reaction exotherm and the instantaneous concentration of the nitrating agent.
-
| Parameter | Impact on Yield | Impact on Purity (Isomer Control) | Impact on Purity (Dinitration) | Recommended Range |
| Temperature | Increases rate, but can decrease overall yield if byproducts form | Lower temperature improves selectivity | Lower temperature is critical to prevent | 10 °C to 40 °C (start low) |
| Reaction Time | Longer time increases conversion | Minimal direct effect, but prolonged time at high temp degrades selectivity | Prolonged time increases risk | Monitor by GC/TLC until SM is consumed |
| H₂SO₄:HNO₃ Ratio | High H₂SO₄ ratio ensures NO₂⁺ formation | Can influence isomer ratios | Minimal direct effect | 1:1 to 2:1 (v/v) H₂SO₄:HNO₃[1][4] |
| Molar eq. HNO₃ | Slight excess ensures full conversion | Minimal direct effect | Excess (>1.2 eq) significantly increases risk | 1.05 - 1.10 eq. |
Section 4: Experimental Protocol Example
Disclaimer: This protocol is a representative methodology based on established principles of nitration for related compounds.[8][9][10] Researchers must perform their own risk assessment and optimization.
Objective: To synthesize this compound with optimal yield and purity.
Materials:
-
1,2-dichloro-3-fluorobenzene (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, add concentrated H₂SO₄ (e.g., 25 mL). While stirring vigorously, add concentrated HNO₃ (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,2-dichloro-3-fluorobenzene (1.0 eq). Cool the flask to 5-10 °C using an ice bath.
-
Nitration: Add the pre-chilled nitrating mixture to the dropping funnel. Add the mixed acid to the stirred starting material dropwise over 30-60 minutes. Critically maintain the internal reaction temperature between 10-15 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours. Monitor the consumption of the starting material by taking small aliquots, quenching them in water, extracting with a solvent, and analyzing by GC or TLC.
-
Workup - Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully over a large volume of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Workup - Extraction: If the product is solid, it can be filtered, washed with cold water until the washings are neutral, and then dried. Alternatively, extract the entire aqueous mixture with dichloromethane (3 x volume).
-
Workup - Neutralization: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a yellow solid or oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by flash column chromatography on silica gel.
References
-
Nitrating mixture. (2015). Sciencemadness Wiki. [Link]
-
Various Authors. (2018). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. Quora. [Link]
- Process for the nitration of aromatic compounds. (1998).
-
NITRATION. vpscience.org. [Link]
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline. [Link]
- Process for the preparation of 2,4-dichlorofluorobenzene. (1993).
-
AROMATIC NITRATION STUDIES IN HIGHER STRENGTH OF SULFURIC ACID. ISCRE.org. [Link]
-
Synthesis of 3-chloro-4-fluoro-nitrobenzene. PrepChem.com. [Link]
-
1,2-Dichloro-4-nitrobenzene. Wikipedia. [Link]
-
Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... (2015). ResearchGate. [Link]
- Purification of 1,2-dichloro-4-nitrobenzene. (1959).
-
Clark, J. (2000). the nitration of benzene. Chemguide. [Link]
-
M. (2019). Nitrobenzene - Aromatic Substitution Reactions. Chemistry Stack Exchange. [Link]
-
Various Authors. (2020). Why are chlorination, bromination, and nitration of benzene not carried above 50C?. Quora. [Link]
- Process for the preparation and purification of p-nitrobenzenes. (1969).
-
Clark, J. (2023). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]
-
Formation of Isomers in Nitration of Chlorobenzene. Sciencemadness.org. [Link]
-
1,2-Dichloro-4-nitrobenzene. PubChem. [Link]
Sources
- 1. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. vpscience.org [vpscience.org]
- 4. quora.com [quora.com]
- 5. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproducts and Troubleshooting in Reactions of 1,2-Dichloro-3-fluoro-4-nitrobenzene
Welcome to the technical support center for 1,2-dichloro-3-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Instead of a generic overview, we will directly address specific, field-reported issues in a question-and-answer format, focusing on the causality behind byproduct formation and providing actionable troubleshooting protocols.
Our approach is grounded in mechanistic principles to empower you not just to solve current challenges but to anticipate and prevent future ones.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions - FAQs & Troubleshooting
SNAr is the most common reaction class for this substrate. The powerful electron-withdrawing nitro group at C4 significantly activates the aromatic ring for nucleophilic attack, particularly at the ortho (C3) and para (C1) positions. This leads to several common challenges.
Q1: My SNAr reaction is not regioselective, yielding a mixture of isomeric products. Why is this happening and how can I control it?
A1: Causality & Mechanism
This is the most frequent issue encountered. The formation of isomers stems from the fact that two positions on the ring are highly activated for nucleophilic attack: the chlorine at C1 (para to the nitro group) and the fluorine at C3 (ortho to the nitro group).
The incoming nucleophile attacks the electron-deficient ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1] The stability of this complex is the determining factor for the reaction rate. Both attack at C1 and C3 produce a Meisenheimer complex where the negative charge can be delocalized onto the nitro group, making both pathways viable.[2]
While fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, fluorine is also an exceptionally good leaving group in SNAr reactions.[3] This often leads to the kinetic product being the result of substitution at the C-F bond. However, the C-Cl bond at the para position is also highly activated, and under thermodynamic control or with specific nucleophiles, substitution at C1 can become significant or even dominant.
Caption: Competing SNAr pathways for this compound.
Troubleshooting & Control
Controlling regioselectivity requires fine-tuning reaction parameters.
| Parameter | To Favor C3-F Substitution (Kinetic) | To Favor C1-Cl Substitution (Thermodynamic) | Rationale |
| Temperature | Lower temperatures (-20 °C to 25 °C) | Higher temperatures (50 °C to 100 °C) | Lower temperatures favor the pathway with the lower activation energy, which is often the substitution of the more electronegative fluorine. |
| Nucleophile | "Hard" nucleophiles (e.g., Alkoxides, Ammonia) | "Soft" nucleophiles (e.g., Thiolates) | Hard-Soft Acid-Base (HSAB) theory can play a role. The harder C-F bond may react faster with hard nucleophiles. |
| Reaction Time | Shorter reaction times | Longer reaction times | The kinetic product forms faster. Prolonged heating can allow for equilibration or reaction at the less reactive site. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar aprotic (e.g., DMF, DMSO) | These solvents are generally best for SNAr as they solvate the cation, leaving the nucleophile more reactive.[4] |
Q2: My reaction is producing a di-substituted byproduct. How can I improve selectivity for mono-substitution?
A2: Causality & Mechanism
The initial mono-substitution product, for example, 1,2-dichloro-4-nitro-3-(nucleophile)benzene, is still an activated aromatic ring. The remaining halogen (para to the nitro group) is susceptible to a second nucleophilic attack, especially if an excess of the nucleophile is used or if the reaction is run at high temperatures for an extended period.
Troubleshooting Protocol for Mono-substitution:
-
Stoichiometry Control (Critical):
-
Begin by using a slight sub-stoichiometric amount of the nucleophile (e.g., 0.95 equivalents).
-
If conversion is too low, slowly increase to 1.0-1.05 equivalents. Avoid large excesses.
-
-
Controlled Addition:
-
Add the nucleophile solution dropwise to the solution of the substrate at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the nucleophile, disfavoring the second substitution.
-
-
Temperature Management:
-
Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor by TLC or LC-MS.
-
-
Reaction Monitoring:
-
Closely track the consumption of the starting material. As soon as the starting material is consumed, or when the di-substituted product begins to appear, quench the reaction immediately.
-
Q3: I'm observing a phenolic byproduct (a dichlorofluoronitrophenol). Where is this coming from?
A2: Causality & Mechanism
This byproduct arises from hydrolysis. Trace amounts of water in your reagents or solvent can act as a nucleophile, particularly in the presence of a base (which generates hydroxide, a strong nucleophile). The resulting phenol is often highly colored and can complicate purification.
Preventative Measures:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Reagent Quality: Use high-purity, anhydrous grades of bases and nucleophiles. If using a base like K₂CO₃, consider oven-drying it immediately before use.
Section 2: Nitro Group Reduction - FAQs & Troubleshooting
Reduction of the nitro group to an amine is a key transformation for introducing this substrate into many pharmaceutical scaffolds. However, the pathway is fraught with potential side reactions.
Q1: My reduction is incomplete and yields colored, unstable impurities. What are they and are they hazardous?
A1: Causality & Mechanism
The reduction of a nitro group to an amine proceeds through several intermediates, most notably nitroso (-NO) and hydroxylamine (-NHOH) species.[5]
-
Incomplete Reduction: If the reducing agent is depleted or its activity is low, the reaction can stall at the hydroxylamine stage.
-
Condensation Byproducts: The highly reactive nitroso and hydroxylamine intermediates can condense with each other to form azoxy (-N=N(O)-) and azo (-N=N-) compounds. These compounds are often intensely colored (yellow, orange, red) and are common impurities.
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Hazard Warning: Aryl hydroxylamines can be thermally unstable. There are documented cases of violent decompositions and explosions during the large-scale reduction of similar compounds like 3,4-dichloronitrobenzene, traced to the thermal decomposition of the hydroxylamine intermediate.[6] Accumulation of this intermediate is a significant safety risk.
Caption: Reduction pathway of a nitroarene and formation of condensation byproducts.
Troubleshooting & Control
| Byproduct Source | Appearance | Recommended Solution |
| Incomplete Reduction | Mixture of starting material, intermediates, and product. | Ensure a sufficient stoichiometric excess of the reducing agent (e.g., 4-5 equivalents of SnCl₂·2H₂O).[4] If using a catalyst, ensure it is fresh and active. |
| Azoxy/Azo Impurities | Yellow to red coloration of the product. | Maintain controlled temperature. Ensure efficient stirring to prevent localized high concentrations of intermediates. Acidic conditions (e.g., Fe/HCl, SnCl₂/HCl) often suppress condensation reactions. |
| Hydroxylamine Accumulation | Can be difficult to detect visually. Reaction may stall. | Safety First. Ensure adequate cooling and do not let the reaction exotherm uncontrollably. Use robust reducing systems known to completely reduce the nitro group (e.g., catalytic hydrogenation with careful monitoring). |
Q2: I am losing one of the chloro or fluoro substituents during the reduction. Why is this happening?
A2: Causality & Mechanism
This side reaction is known as hydrodehalogenation . It is most common during catalytic hydrogenation, especially with palladium-based catalysts (e.g., Pd/C). The catalyst can reductively cleave the carbon-halogen bond, replacing it with a carbon-hydrogen bond. C-Cl bonds are more susceptible than C-F bonds.
Troubleshooting Protocol to Minimize Hydrodehalogenation:
-
Choice of Reducing Agent:
-
Avoid Pd/C if possible. It is particularly aggressive for hydrodehalogenation.
-
Use alternative catalysts: Platinum-based catalysts (e.g., PtO₂) are often less prone to causing dehalogenation.
-
Use chemical reducing agents: Reagents like tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or sodium dithionite do not typically cause hydrodehalogenation and are excellent alternatives.
-
-
Modify Catalytic Conditions:
-
If Pd/C must be used, add an inhibitor. A small amount of a catalyst poison like morpholine or quinoline can sometimes selectively suppress the hydrodehalogenation reaction without stopping the desired nitro reduction. This requires careful optimization.
-
Run the reaction at lower hydrogen pressure and lower temperatures.
-
Section 3: Reference Experimental Protocol
Protocol: Selective Mono-substitution with an Amine Nucleophile
This protocol provides a starting point for optimizing a selective mono-substitution at the C3-F position.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMSO (approx. 0.5 M concentration).
-
Inerting: Purge the flask with dry nitrogen for 10 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DMSO. Add this solution to the reaction flask dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress every 15 minutes by TLC or LC-MS.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring it into a beaker of ice-cold water.
-
Work-up: The product will often precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If the product is soluble, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
-
1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) - Filo. [Link]
-
1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem. [Link]
-
1,2-Dichloro-4-nitrobenzene - Wikipedia. [Link]
- A novel method for ether formation - Google P
-
Aromatic Substitution Reactions Practice - YouTube. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]
-
Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... - ResearchGate. [Link]
-
Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange. [Link]
-
The reduction reaction of 1‐fluoro 2‐nitrobenzene. - ResearchGate. [Link]
Sources
- 1. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2-Dichloro-3-fluoro-4-nitrobenzene
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,2-dichloro-3-fluoro-4-nitrobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The guidance herein is grounded in established principles of electrophilic aromatic substitution and practical laboratory experience.
Introduction to the Synthesis
The preparation of this compound typically involves the electrophilic nitration of 1,2-dichloro-3-fluorobenzene. This reaction, while straightforward in principle, is often complicated by issues of regioselectivity, reaction control, and product purification. The directing effects of the three halogen substituents on the aromatic ring make the formation of undesired isomers a significant challenge. This guide aims to provide practical solutions to these and other common experimental hurdles.
Below is a troubleshooting workflow to help identify and resolve common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Optimization
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the nitration of 1,2-dichloro-3-fluorobenzene can stem from several factors:
-
Inadequate Nitrating Agent Strength: The aromatic ring is deactivated by the three halogen substituents. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically required.[1] If the concentration of these acids is not sufficiently high, the reaction may not proceed to completion. The use of fuming nitric acid or oleum (fuming sulfuric acid) can be explored to increase the concentration of the active electrophile, the nitronium ion (NO₂⁺).
-
Suboptimal Reaction Temperature: Aromatic nitrations are exothermic and require careful temperature control.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, the risk of side reactions, including the formation of dinitro products and oxidative degradation, increases. A typical temperature range for the nitration of dichlorobenzenes is 40-70°C.[3]
-
Insufficient Reaction Time: Due to the deactivated nature of the substrate, a longer reaction time may be necessary to achieve a high conversion. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time.
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the nitration?
A2: The formation of multiple regioisomers is a common challenge in the nitration of polysubstituted benzenes. The directing effects of the chloro and fluoro groups determine the position of nitration. In 1,2-dichloro-3-fluorobenzene, the positions are influenced by all three halogens.
-
Understanding Directing Effects: Chlorine and fluorine are ortho, para-directing groups. However, the cumulative inductive effect of three halogens deactivates the ring. The position of nitration will be a result of the interplay between the directing effects and steric hindrance. The desired product, this compound, results from nitration at the position para to the fluorine and meta to one of the chlorine atoms.
-
Optimizing Reaction Conditions: Regioselectivity can sometimes be influenced by the reaction conditions. For instance, in the nitration of 1,2-dichlorobenzene, the ratio of isomers can be affected by the composition of the nitrating acid.[4] Experimenting with different ratios of nitric acid to sulfuric acid, or the addition of other acids like phosphoric acid, may alter the isomer distribution.[4]
-
Alternative Synthetic Routes: If achieving the desired regioselectivity through direct nitration proves difficult, consider alternative synthetic strategies. For example, it might be possible to introduce the nitro group at an earlier stage of the synthesis before all three halogens are present, or to use a starting material where the directing groups favor the formation of the desired isomer.
Purification & Analysis
Q3: How can I effectively purify the desired this compound from its isomers?
A3: The separation of regioisomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is a common method for separating isomers. The process relies on the different solubilities of the isomers in a particular solvent at a given temperature. A patent for the purification of 1,2-dichloro-4-nitrobenzene describes a method of fractional crystallization from sulfuric acid by adjusting the acid concentration to selectively crystallize the desired isomer.[5]
-
Fractional Distillation under Vacuum: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation technique.
-
Sulfonation of Undesired Isomers: A creative purification strategy involves the selective sulfonation of the undesired isomers. One patent describes a process where a mixture of dichloronitrobenzene isomers is treated with fuming sulfuric acid to sulfonate the undesired isomer, rendering it water-soluble and allowing for easy separation from the desired, non-sulfonated product.[6]
Q4: What are the recommended analytical techniques for monitoring the reaction and characterizing the final product?
A4: A combination of chromatographic and spectroscopic techniques is essential for proper analysis.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress to observe the consumption of starting material and the formation of products. |
| Gas Chromatography (GC) | Quantitative analysis of the reaction mixture to determine the conversion and the ratio of different isomers.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the products and byproducts by their mass spectra. |
| High-Performance Liquid Chromatography (HPLC) | An alternative to GC for monitoring the reaction and assessing the purity of the final product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation of the final product and its isomers. ¹⁹F NMR is particularly useful for fluorine-containing compounds. |
| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹). |
Safety Precautions
Q5: What are the critical safety precautions to consider during this synthesis?
A5: The nitration of aromatic compounds is a potentially hazardous procedure and must be conducted with appropriate safety measures.
-
Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Exothermic Reaction: The reaction is highly exothermic. The addition of the nitrating agent should be done slowly and with efficient cooling to maintain control over the reaction temperature. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Product Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Handle the product with care and appropriate PPE. For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
Experimental Protocol Outline
The following is a general protocol for the nitration of 1,2-dichloro-3-fluorobenzene, based on procedures for similar compounds. Note: This is a starting point and may require optimization.
Caption: General experimental workflow for the nitration of 1,2-dichloro-3-fluorobenzene.
References
-
Wikipedia. (2023). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
-
ResearchGate. (n.d.). Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... Retrieved from [Link]
-
Scribd. (n.d.). CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene - Google Patents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
- Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
-
PubChem. (n.d.). 1,3-Dichloro-2-fluoro-4-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
-
ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). How can one remove nitrobenzene from reaction mixture without column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]
- Google Patents. (n.d.). US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene.
-
National Center for Biotechnology Information. (n.d.). Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling. Retrieved from [Link]
-
ChemBK. (n.d.). 1,2-dichloro-3-fluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]
Sources
- 1. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 4. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 5. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: 1,2-Dichloro-3-fluoro-4-nitrobenzene
Welcome to the technical support center for 1,2-dichloro-3-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging reagent. Here, we address common stability issues and provide practical, in-depth troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: While stable under recommended storage conditions, this compound is a highly reactive molecule due to the presence of multiple electron-withdrawing groups on the benzene ring. The primary stability concerns are its susceptibility to nucleophilic attack and potential for thermal decomposition at elevated temperatures.[1] The nitro group, in particular, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][3][4]
Q2: How should I properly store this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, and strong acids.[5][6] For extended storage, refrigeration (2-8 °C) is recommended.[6]
Q3: What are the main safety precautions when handling this compound?
A3: this compound and similar halogenated nitroaromatics are generally classified as harmful.[7] It is crucial to handle this compound in a well-ventilated area or a chemical fume hood.[8][9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[10]
Q4: Which of the halogens is most susceptible to nucleophilic substitution?
A4: In nucleophilic aromatic substitution reactions, the rate of displacement of halogens often follows the order F > Cl > Br > I, as fluorine is the most electronegative, making the carbon it's attached to more electrophilic. However, the position of the halogen relative to the strongly activating nitro group is the dominant factor. The chlorine atom at the C1 position (ortho to the nitro group) and the chlorine atom at the C2 position (meta to the nitro group) will have different reactivities. The fluorine atom at the C3 position is also meta to the nitro group. Generally, positions ortho and para to the nitro group are most activated towards nucleophilic attack.[2] Therefore, the chlorine at C1 is the most likely to be substituted.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am attempting a nucleophilic substitution reaction with an amine, but I am observing multiple products in my reaction mixture. What could be the cause?
A: This is a common issue arising from the high reactivity of the substrate. Several factors could be at play:
-
Multiple Substitution: The presence of three halogen atoms provides multiple sites for nucleophilic attack. While the chlorine at the C1 position is the most activated, forcing conditions (high temperature, long reaction times, or a highly reactive nucleophile) can lead to the substitution of the other halogens as well.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., alcohols), it may compete with your intended nucleophile.
-
Decomposition: At high temperatures, the starting material or the product may decompose, leading to a complex mixture.
Troubleshooting Workflow:
Caption: Troubleshooting multiple products in SNAr reactions.
Detailed Protocol for Optimizing SNAr Reactions:
-
Temperature Screening:
-
Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).
-
Monitor the reactions by TLC or LC-MS to find the optimal temperature that favors the formation of the desired monosubstituted product.
-
-
Nucleophile Stoichiometry:
-
Use a precise stoichiometry of your nucleophile (e.g., 1.0-1.2 equivalents). An excess of a strong nucleophile can promote multiple substitutions.
-
-
Solvent Choice:
-
Employ a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are generally non-reactive and can help to dissolve the starting materials and facilitate the reaction.
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature and gradually increase. | Minimizes thermal decomposition and non-selective reactions. |
| Nucleophile | 1.0-1.2 equivalents | Prevents multiple substitutions. |
| Solvent | Polar aprotic (DMF, DMSO) | Avoids solvent participation in the reaction. |
| Monitoring | TLC, LC-MS | Allows for timely quenching of the reaction to maximize yield of the desired product. |
Issue 2: Low or No Reactivity
Q: I am not observing any product formation in my SNAr reaction. What could be the problem?
A: A lack of reactivity can be frustrating, but it is often solvable by systematically evaluating the reaction components and conditions.
-
Insufficient Activation: While the nitro group is a strong activator, a weak nucleophile may require more forcing conditions.
-
Poor Solubility: this compound or your nucleophile may not be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Deactivated Nucleophile: If your nucleophile is a salt, ensure that it is sufficiently dissociated in the reaction medium. The presence of a phase-transfer catalyst can be beneficial in such cases.[11]
-
Inactive Reagents: The starting material or the nucleophile may have degraded.
Troubleshooting Workflow:
Caption: Troubleshooting low reactivity in SNAr reactions.
Experimental Steps to Enhance Reactivity:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and the appearance of any decomposition products.
-
Use of a Base: If your nucleophile is an alcohol or a thiol, the addition of a non-nucleophilic base (e.g., K2CO3, Cs2CO3) can generate the more nucleophilic alkoxide or thiolate in situ.
-
Solubility Test: Before setting up the reaction, check the solubility of your starting materials in the chosen solvent at the intended reaction temperature.
-
Reagent Quality Check: Verify the purity of your this compound and nucleophile by analytical techniques such as NMR or melting point analysis.
References
- ECHEMI.
- Fisher Scientific.
- ResearchGate.
- Wikipedia. 1,2-Dichloro-4-nitrobenzene.
- Sigma-Aldrich.
- Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS.
- Alfa Aesar.
- Sigma-Aldrich. 3-Chloro-4-fluoronitrobenzene 98 350-30-1.
- PMC - NIH.
- Chem-Impex. 3-Chloro-4-fluoronitrobenzene.
- CDH Fine Chemical.
- Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?.
- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Benchchem.
- PubChem. 1,3-Dichloro-2-fluoro-4-nitrobenzene.
- ChemicalBook. This compound | 100465-04-1.
- Fisher Scientific. SAFETY DATA SHEET: 1-Chloro-2-fluoro-3-nitrobenzene.
- BLDpharm. 1360438-72-7|1,2-Dichloro-4-fluoro-3-nitrobenzene.
- PubChem. 1,2-Dichloro-4-nitrobenzene.
- ResearchGate. (PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences.
- Wikipedia. 4-Fluoronitrobenzene.
Sources
- 1. fishersci.at [fishersci.at]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1,2-Dichloro-3-fluoro-4-nitrobenzene and Its Analogs
The Challenge of Characterizing Polysubstituted Aromatics
The spectroscopic signature of a substituted benzene ring is a nuanced reflection of the electronic environment of each atom. Electron-withdrawing groups, such as the nitro group (-NO₂), and halogens (-Cl, -F), significantly influence the chemical shifts of protons and carbons in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). The precise positioning of these substituents, as in the case of 1,2-dichloro-3-fluoro-4-nitrobenzene, leads to a unique and predictable spectral fingerprint.
Predicted Spectroscopic Profile of this compound
In the absence of direct experimental data, a reliable prediction of the spectroscopic features of this compound can be formulated by analyzing the known effects of its constituent functional groups and their relative positions.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, corresponding to the two protons on the benzene ring. The nitro group is a strong electron-withdrawing group, causing a downfield shift (deshielding) of the protons, particularly those ortho and para to it.[1] The chlorine and fluorine atoms also exhibit electron-withdrawing inductive effects, further deshielding the aromatic protons.[2]
Based on these principles, we can predict the following for the two protons of this compound:
-
H-5: This proton is ortho to the nitro group and meta to a chlorine atom. The strong deshielding effect of the nitro group will likely result in a downfield chemical shift.
-
H-6: This proton is meta to the nitro group and ortho to a chlorine atom. It is expected to be less deshielded than H-5.
The coupling between these two adjacent protons (ortho-coupling) should result in a doublet for each signal, with a coupling constant (³JHH) typically in the range of 7-10 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the six unique carbon atoms of the benzene ring. The chemical shifts will be influenced by the electronegativity of the attached substituents and resonance effects.[1]
-
Carbons bearing substituents (C-1, C-2, C-3, C-4): These carbons will exhibit significant shifts. The carbon attached to the nitro group (C-4) is expected to be significantly deshielded.[3] The carbons bonded to chlorine (C-1, C-2) and fluorine (C-3) will also be downfield, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.
-
Protonated carbons (C-5, C-6): The chemical shifts of these carbons will be influenced by the neighboring substituents. C-5, being ortho to the nitro group, is expected to be more deshielded than C-6.[1]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the nitro group and the carbon-halogen bonds.
-
NO₂ Vibrations: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-Cl and C-F Vibrations: Absorptions due to the C-Cl stretching vibrations typically appear in the 1000-1100 cm⁻¹ region. The C-F stretching vibration will likely be a strong band in the 1200-1300 cm⁻¹ range.
-
Aromatic C-H and C=C Vibrations: The spectrum will also show characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be observed. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with the M+2 peak being approximately 66% of the intensity of the M⁺ peak, and the M+4 peak being about 10% of the M⁺ peak.
Common fragmentation pathways for halogenated nitroaromatics include the loss of the nitro group (NO₂) and subsequent loss of CO.[4][5] Fragmentation may also involve the loss of halogen atoms.
Comparative Spectroscopic Data of Related Compounds
To provide a practical reference, the following tables summarize the available spectroscopic data for isomers and analogs of this compound. This data serves as a valuable benchmark for predicting and interpreting the spectra of the target compound.
Table 1: ¹H NMR Chemical Shifts (ppm) of Selected Halogenated Nitrobenzenes
| Compound | H-3 | H-4 | H-5 | H-6 | Solvent | Reference |
| 1,2-Dichloro-4-nitrobenzene | 8.29 | - | 7.74 | 7.63 | CDCl₃ | [6] |
| 4-Fluoronitrobenzene | 8.29 | - | 7.24 | 8.29 | CDCl₃ | [7] |
| 1-Chloro-4-fluoro-2-nitrobenzene | 8.05 | - | 7.35 | 7.70 | CDCl₃ | [8] |
Table 2: ¹³C NMR Chemical Shifts (ppm) of Selected Halogenated Nitrobenzenes
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent | Reference |
| Nitrobenzene | 148.3 (ipso) | 123.5 | 129.4 | 134.7 | 129.4 | 123.5 | - | [1][3] |
| 4-Fluoronitrobenzene | 165.7 (d, J=254 Hz) | 126.3 (d, J=9 Hz) | 116.1 (d, J=23 Hz) | 148.9 | 116.1 (d, J=23 Hz) | 126.3 (d, J=9 Hz) | DMSO-d₆ | [9] |
| 1,2-Dichloro-4-nitrobenzene | 134.1 | 132.8 | 128.1 | 146.4 | 125.3 | 120.9 | CDCl₃ | [6] |
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Selected Halogenated Nitrobenzenes
| Compound | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-F Stretch | C-Cl Stretch | Reference |
| Nitrobenzene | ~1520 | ~1345 | - | - | [10] |
| 1-Chloro-4-fluoro-2-nitrobenzene | 1530 | 1350 | ~1250 | ~1080 | [8] |
Table 4: Mass Spectrometry Data (m/z) of Selected Halogenated Nitrobenzenes
| Compound | Molecular Ion (M⁺) | Key Fragments | Reference |
| 1,2-Dichloro-4-nitrobenzene | 191/193/195 | 161/163 (M-NO), 145/147 (M-NO₂), 110 (M-NO₂-Cl) | [10] |
| Nitrobenzene | 123 | 93 (M-NO), 77 (M-NO₂) | [4] |
Experimental Protocols for Spectroscopic Analysis
To facilitate the acquisition of high-quality spectroscopic data for this compound and related compounds, the following detailed protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[11]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[12][13]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[13] Filtering the sample is essential as suspended particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Methodology (Thin Solid Film Method): [14]
-
Sample Preparation:
-
Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[14]
-
Place a single, clean salt plate (KBr or NaCl) on a clean surface.
-
Apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[14]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Causality Behind Experimental Choices: The thin film method is a simple and effective way to prepare solid samples for IR analysis, avoiding the complexities of preparing KBr pellets or Nujol mulls.[14] The choice of a volatile solvent ensures its complete removal, preventing interference with the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in splitless mode at a temperature of 250-280 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating aromatic compounds.[15]
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.[16]
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300 amu).
-
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Causality Behind Experimental Choices: GC is an excellent technique for separating volatile and thermally stable compounds like halogenated nitroaromatics. EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison with spectral libraries.[16]
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in the public domain, a robust predictive framework based on the well-established principles of spectroscopy and comparative data from analogous compounds provides a strong foundation for its characterization. This guide serves as a comprehensive resource for researchers by not only offering these predictions but also by providing detailed, field-proven protocols for the acquisition of the necessary NMR, IR, and MS data. By following these self-validating experimental procedures, scientists can confidently generate the empirical data required for the unambiguous structural elucidation of this and other complex halogenated nitroaromatic compounds, thereby upholding the highest standards of scientific integrity.
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University of Cambridge. NMR Sample Preparation. Available at: [Link]
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Alwsci. How To Prepare And Run An NMR Sample. (2025). Available at: [Link]
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University of California, Irvine. Sample preparation for FT-IR. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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ASTM International. General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Available at: [Link]
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ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Available at: [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]
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PubChem. 1,2-Dichloro-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
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University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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PubChem. CID 141051979 | C12H8F2N2O4. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Synthesis and Validation of 1,2-Dichloro-3-fluoro-4-nitrobenzene
This guide provides an in-depth comparison of synthetic routes for 1,2-dichloro-3-fluoro-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. We will delve into the mechanistic rationale behind common synthetic choices, present detailed, validated protocols, and offer comparative performance data to guide researchers in selecting the optimal method for their specific needs.
Introduction: The Significance of this compound
This compound is a substituted nitrobenzene that serves as a versatile building block in organic synthesis. The presence of multiple halogen substituents and a nitro group, which can be readily transformed into other functional groups, makes it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals. The precise arrangement of these substituents on the benzene ring provides a scaffold for creating compounds with specific steric and electronic properties, crucial for their biological activity.
Given its utility, the development of efficient, scalable, and reliable synthetic methods for this compound is of considerable interest. This guide will focus on the most prevalent synthetic approach: the direct nitration of 1,2-dichloro-3-fluorobenzene. We will explore the critical parameters of this reaction, compare different nitrating systems, and provide a comprehensive validation workflow for the final product.
Comparative Analysis of Synthesis Routes: Nitration of 1,2-dichloro-3-fluorobenzene
The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of 1,2-dichloro-3-fluorobenzene. The choice of nitrating agent and reaction conditions is critical to achieving high yield and regioselectivity, minimizing the formation of unwanted isomers.
Mechanism and Regioselectivity
The nitration of 1,2-dichloro-3-fluorobenzene involves the attack of a nitronium ion (NO₂⁺) on the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the halogen substituents. While halogens are deactivating groups, they are ortho-, para-directing. In this case, the fluorine and two chlorine atoms direct the incoming electrophile. The position of nitration is determined by a combination of electronic and steric factors, with the C4 position being the most favorable for substitution.
Synthesis Protocol: Nitration using a Mixture of Nitric and Sulfuric Acids
This protocol details a standard laboratory procedure for the synthesis of this compound using a conventional mixed acid nitrating system.
Experimental Workflow
A Comparative Guide to the Structural Confirmation of 1,2-Dichloro-3-fluoro-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. In the realm of halogenated nitroaromatics, a class of compounds frequently encountered as intermediates in medicinal chemistry and materials science, subtle positional differences between isomers can drastically alter their physical, chemical, and biological properties. This guide provides an in-depth technical comparison for confirming the structure of 1,2-dichloro-3-fluoro-4-nitrobenzene , a compound for which direct experimental spectroscopic data can be challenging to acquire.
This guide will navigate the process of structural elucidation by comparing predicted spectroscopic data for our target compound with experimentally obtained data for a closely related and commercially available isomer, 1,2-dichloro-4-fluoro-5-nitrobenzene . Through a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we will demonstrate how a combination of predictive tools and comparative analysis with a known isomer can lead to a confident structural assignment.
The Challenge of Isomeric Differentiation
The primary challenge in confirming the structure of this compound lies in distinguishing it from its various isomers. The arrangement of the chloro, fluoro, and nitro substituents on the benzene ring gives rise to multiple possibilities, each with a unique electronic and steric environment. This guide focuses on the comparison with 1,2-dichloro-4-fluoro-5-nitrobenzene, as it presents a subtle yet discernible difference in the substitution pattern that can be effectively probed using modern spectroscopic techniques.
Figure 1: Structures of the target compound and its comparative isomer.
Experimental and Predictive Methodologies
A multi-spectroscopic approach is essential for a comprehensive structural confirmation. This guide utilizes a combination of predicted data for the target compound and experimental data for the comparative isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H and ¹³C NMR spectra, the connectivity and spatial relationships of atoms can be determined.
Experimental Protocol for NMR Analysis (for 1,2-dichloro-4-fluoro-5-nitrobenzene):
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
Predictive Methodology for NMR Spectra (for this compound):
The ¹H and ¹³C NMR spectra for the target compound were predicted using online NMR prediction tools that employ a combination of database and incremental approaches. These tools provide estimated chemical shifts and coupling patterns based on the submitted chemical structure.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Experimental Protocol for GC-MS Analysis (for 1,2-dichloro-4-fluoro-5-nitrobenzene):
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating ions from small organic molecules.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Experimental Protocol for FT-IR Analysis (for 1,2-dichloro-4-fluoro-5-nitrobenzene):
-
Sample Preparation: A neat spectrum can be obtained by placing a drop of the liquid sample between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
Figure 2: Workflow for the comparative structural analysis.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for 1,2-dichloro-4-fluoro-5-nitrobenzene.[4]
¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| This compound | H-5 | ~7.8-8.0 | Doublet of doublets | J(H-F) ≈ 6-8, J(H-H) ≈ 8-9 |
| H-6 | ~7.6-7.8 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 | |
| 1,2-Dichloro-4-fluoro-5-nitrobenzene | H-3 | 7.96 | Doublet | J(H-F) = 6.8 |
| H-6 | 7.74 | Doublet | J(H-F) = 9.6 |
Interpretation:
The most significant difference in the predicted ¹H NMR spectrum of the target compound compared to the experimental spectrum of the isomer is the expected splitting pattern. For this compound, the two aromatic protons would appear as doublet of doublets due to both proton-proton and proton-fluorine coupling. In contrast, the two protons in 1,2-dichloro-4-fluoro-5-nitrobenzene each appear as a doublet, primarily showing coupling to the fluorine atom.[4] The chemical shifts are also expected to differ due to the varying electronic effects of the substituents in the different positions.
¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | Aromatic Carbons | 6 signals expected in the aromatic region |
| 1,2-Dichloro-4-fluoro-5-nitrobenzene | Aromatic Carbons | 118.0 (d, J=21.1 Hz), 125.1 (d, J=2.3 Hz), 129.2 (d, J=8.1 Hz), 133.0 (d, J=2.3 Hz), 143.9 (d, J=1.8 Hz), 154.0 (d, J=257.5 Hz) |
Interpretation:
Both isomers are expected to show six distinct signals in the ¹³C NMR spectrum for the six aromatic carbons. The key differentiating feature will be the carbon-fluorine coupling constants. In 1,2-dichloro-4-fluoro-5-nitrobenzene, the carbon directly attached to the fluorine atom (C-4) exhibits a large coupling constant (J = 257.5 Hz), which is characteristic of a direct C-F bond.[4] A similar large coupling constant would be expected for the C-3 carbon in the target compound. The other carbons in both molecules will show smaller C-F couplings depending on their proximity to the fluorine atom.
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | 209/211/213 (isotopic pattern for 2 Cl) | Loss of NO₂ (m/z 163/165/167), Loss of Cl (m/z 174/176) |
| 1,2-Dichloro-4-fluoro-5-nitrobenzene (Experimental) | 209 | 163, 128 |
Interpretation:
Both isomers have the same molecular formula (C₆H₂Cl₂FNO₂) and therefore the same nominal molecular weight of 209 g/mol . The mass spectra of both compounds are expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. The fragmentation patterns are likely to be very similar, with initial losses of NO₂ and/or Cl being prominent. While MS can confirm the elemental composition, it may not be sufficient on its own to definitively distinguish between these two isomers.[4]
IR Spectroscopy Data Comparison
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | ~1530-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1100-1200 (C-F stretch), ~700-850 (C-Cl stretch) |
| 1,2-Dichloro-4-fluoro-5-nitrobenzene (Experimental) | 1534 (asymmetric NO₂ stretch), 1347 (symmetric NO₂ stretch), C-F and C-Cl stretches in the fingerprint region. |
Interpretation:
The IR spectra of both isomers are expected to be broadly similar, showing characteristic strong absorptions for the nitro group's asymmetric and symmetric stretches. The C-F and C-Cl stretching vibrations will also be present in the fingerprint region. While minor shifts in these frequencies can be expected due to the different electronic environments, IR spectroscopy is generally less definitive for distinguishing between positional isomers compared to NMR.[4]
Conclusion
The structural confirmation of this compound, in the absence of its own experimental spectroscopic data, can be confidently achieved through a comparative analysis with a known isomer, 1,2-dichloro-4-fluoro-5-nitrobenzene. The key differentiating features are found in the ¹H and ¹³C NMR spectra. The predicted splitting patterns and coupling constants in the ¹H NMR spectrum, and the specific carbon-fluorine coupling constants in the ¹³C NMR spectrum, provide a unique spectroscopic fingerprint for each isomer. While Mass Spectrometry and IR Spectroscopy are valuable for confirming the molecular weight and functional groups, NMR spectroscopy offers the most definitive evidence for the precise substitution pattern on the aromatic ring. This guide underscores the power of combining predictive methodologies with experimental data from related compounds to overcome challenges in structural elucidation.
References
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A Senior Application Scientist's Guide to Regioselectivity in SNAr Reactions of 1,2-Dichloro-3-fluoro-4-nitrobenzene
This guide provides an in-depth analysis of the factors governing regioselectivity in the nucleophilic aromatic substitution (SNAr) of 1,2-dichloro-3-fluoro-4-nitrobenzene. Designed for researchers and drug development professionals, this document synthesizes mechanistic principles with experimental insights to predict and control reaction outcomes.
Introduction: The Challenge of Regiocontrol in Polyhalogenated Aromatics
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds crucial for pharmaceuticals, agrochemicals, and materials science.[1] The reaction typically involves the displacement of a leaving group, often a halide, from an aromatic ring activated by potent electron-withdrawing groups (EWGs).[2] While the general mechanism is well-understood, substrates bearing multiple, distinct halogen substituents, such as this compound, present a significant regioselectivity challenge. The choice of which halogen is replaced is not arbitrary; it is dictated by a subtle interplay of electronic effects, leaving group ability, and reaction conditions. Understanding and controlling these factors is paramount for the efficient synthesis of desired isomers and the avoidance of costly purification steps.
Mechanistic Underpinnings of SNAr Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] The first, and typically rate-determining, step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The second, faster step involves the expulsion of the leaving group to restore aromaticity.[3]
Pillar 1: The Role of the Activating Group
The powerful electron-withdrawing nitro group (–NO₂) is essential for the reaction to proceed. It activates the ring towards nucleophilic attack by inductively pulling electron density and, more importantly, by stabilizing the negative charge of the Meisenheimer complex through resonance.[2] This stabilization is only effective when the attack occurs at positions ortho or para to the nitro group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group.[5][6]
In this compound:
-
C1-Cl: This position is meta to the nitro group. Nucleophilic attack here does not allow for resonance stabilization of the negative charge by the nitro group. This pathway is significantly disfavored.
-
C2-Cl: This position is ortho to the nitro group, allowing for strong resonance stabilization of the intermediate.
-
C3-F: This position is also ortho to the nitro group, providing identical resonance stabilization to the C2 position.
Therefore, the regiochemical outcome is primarily a competition between substitution at the C2 and C3 positions.
Pillar 2: The "Element Effect" - Halogen Leaving Group Ability
Contrary to what is observed in aliphatic SN2 reactions, the leaving group ability for SNAr reactions follows the order: F > Cl ≈ Br > I .[7][8] This "inverted" order is a direct consequence of the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and thus lowering the activation energy for the initial nucleophilic attack.[4] Since this first step is the bottleneck, the superior ability of fluorine to facilitate it outweighs its poor leaving group ability (a consequence of C-F bond strength) in the fast, second step.[2][4]
Applying these principles to our substrate, we have a direct competition between a chlorine at the activated C2 position and a fluorine at the activated C3 position. The superior leaving group aptitude of fluorine in SNAr reactions strongly suggests that nucleophilic attack will preferentially occur at the C3 position , leading to the displacement of the fluoride ion.
Caption: A typical experimental workflow for SNAr reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Base Addition: If using a neutral nucleophile like an amine, add a base such as potassium carbonate (2.0 eq). For anionic nucleophiles generated in situ (e.g., from a thiol or alcohol), pre-treat the nucleophile with a strong base like NaH in a separate flask before addition.
-
Nucleophile Addition: Add the nucleophile (1.1 eq) to the reaction mixture. If the reaction is exothermic, consider adding it dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature or heat to a temperature between 60-100 °C. The optimal temperature should be determined by monitoring the reaction.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. This will precipitate the product and dissolve the DMF and inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Conclusion and Outlook
The regioselectivity in the SNAr of this compound is decisively controlled by established electronic principles. The strong activating effect of the para-nitro group directs nucleophilic attack to the ortho positions (C2 and C3). The superior leaving group ability of fluorine compared to chlorine in the rate-determining addition step overwhelmingly favors substitution at the C3 position. While variations in nucleophile and solvent can influence reaction rates, the C3-substituted product is consistently predicted to be the major product. This guide provides a predictive framework and a practical experimental protocol, empowering researchers to leverage this selectivity for the efficient synthesis of complex aromatic building blocks.
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A Comparative Guide to the Electronic Effects on the Reactivity of 1,2-Dichloro-3-fluoro-4-nitrobenzene
This guide provides an in-depth analysis of the electronic factors governing the reactivity of 1,2-dichloro-3-fluoro-4-nitrobenzene, a key intermediate in the synthesis of complex agrochemicals and pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document objectively compares the reactivity at different positions of the aromatic ring, supported by established chemical principles and comparative experimental data from analogous compounds. We will explore the nuanced interplay of inductive and resonance effects that dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, the primary mode of reactivity for this electron-deficient arene.
The Theoretical Framework: Understanding Substituent Effects in SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings. Unlike electrophilic substitutions common to electron-rich arenes, SNAr proceeds readily on electron-poor rings, particularly those bearing potent electron-withdrawing groups (EWGs).[1] The reaction follows a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is the paramount factor determining the reaction's feasibility and rate.
The substituents on this compound each play a distinct role in modulating the ring's electrophilicity and stabilizing the Meisenheimer complex.
-
Nitro Group (-NO₂): This is a powerful activating group for SNAr reactions. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. Its influence stems from a strong electron-withdrawing inductive effect (-I) and, more importantly, a powerful resonance effect (-R) that delocalizes the negative charge of the Meisenheimer intermediate, especially when the attack occurs at the ortho or para positions relative to the nitro group.[4][5]
-
Halogens (-F, -Cl): Halogens exhibit a dual electronic nature. They are deactivating due to their strong inductive electron withdrawal (-I), which increases the electrophilicity of the carbon they are attached to. However, they possess lone pairs that can donate electron density through a resonance effect (+R). In the context of SNAr, the inductive withdrawal is the dominant factor that activates the ring for nucleophilic attack.[2]
The interplay of these effects is visually summarized below.
Caption: Dominant electronic effects of nitro and halogen groups in SNAr reactions.
Predicting Regioselectivity in this compound
The positions of the substituents on the target molecule create a fascinating case study in regioselectivity. The powerful -NO₂ group at C4 dictates the preferred sites of nucleophilic attack.
-
Positions Activated by the Nitro Group: The nitro group strongly activates the positions ortho (C3) and para (C1) to itself for nucleophilic attack. The meta positions (C2, C6) are significantly less activated because the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance.[6]
-
Available Leaving Groups: The molecule has potential leaving groups at all three activated/proximal positions:
-
C1-Cl: Para to the -NO₂ group.
-
C2-Cl: Meta to the -NO₂ group.
-
C3-F: Ortho to the -NO₂ group.
-
Based on these principles, nucleophilic substitution at the C2 position is highly disfavored. The competition is between the displacement of the chlorine at C1 and the fluorine at C3.
Caption: Reactivity map of this compound for SNAr.
To distinguish between the C1 and C3 positions, we must consider two competing factors:
-
Leaving Group Ability: In SNAr, the C-X bond is broken after the rate-determining nucleophilic addition. The high electronegativity of fluorine makes the carbon it is attached to (C3) more electrophilic and thus more susceptible to nucleophilic attack. This effect often accelerates the rate-determining step to such an extent that fluorine is effectively a better leaving group than chlorine in SNAr reactions, a reversal of the trend seen in Sₙ2 reactions.[5][7]
-
Inductive vs. Resonance Stabilization: Both ortho and para positions allow for full resonance stabilization of the Meisenheimer intermediate by the nitro group. However, the ortho position (C3) is also subject to a stronger through-space inductive pull from the adjacent nitro group, potentially making it slightly more electrophilic than the para position (C1).[8]
Prediction: Based on the combined effects of superior activation by fluorine's electronegativity and the proximity of the nitro group, substitution is predicted to occur preferentially at the C3 position, displacing the fluoride.
Comparative Reactivity: Insights from Analogous Compounds
| Compound | Leaving Group & Position | Key Activating Group(s) | Relative Reactivity Insight | Reference |
| 1-Fluoro-2-nitrobenzene | F at C1 (ortho to NO₂) | -NO₂ | Establishes a baseline for ortho-fluoro activation. Generally highly reactive. | [9] |
| 1-Chloro-2-nitrobenzene | Cl at C1 (ortho to NO₂) | -NO₂ | Less reactive than its fluoro analogue, demonstrating the superior activating effect of fluorine in SNAr. | [7] |
| 1,2-Dichloro-4-nitrobenzene | C1-Cl (meta to NO₂)C2-Cl (ortho to NO₂) | -NO₂ | Substitution occurs almost exclusively at C2, replacing the chlorine ortho to the nitro group, leaving the meta chlorine untouched. | [4] |
| 1,3-Dichloro-4-nitrobenzene | C1-Cl (para to NO₂)C3-Cl (ortho to NO₂) | -NO₂ | Fluorination studies showed that substitution at the ortho position (C3) was faster than at the para position (C1). | [8] |
| This compound (Target) | C1-Cl (para)C2-Cl (meta)C3-F (ortho) | -NO₂, -Cl, -F | The C3-F is doubly activated (ortho to NO₂, high F electronegativity). The C1-Cl is activated (para to NO₂). C2-Cl is deactivated (meta). Expect reactivity order: C3 > C1 >> C2 . | N/A |
This comparative analysis strongly supports the prediction that the C3-fluorine is the most labile position for nucleophilic substitution, followed by the C1-chlorine. The C2-chlorine is expected to be largely unreactive under typical SNAr conditions.
Experimental Protocol: Kinetic Analysis of SNAr Reactivity
To empirically determine the relative reactivity of the C1 and C3 positions, a kinetic study is essential. The following protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Objective: To determine the second-order rate constants for the reaction of this compound with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., DMSO).
Materials:
-
This compound
-
Piperidine (or other chosen nucleophile)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Internal Standard (e.g., naphthalene, biphenyl)
-
HPLC system with a UV detector and a suitable C18 column
-
Thermostatted reaction vessel
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Workflow for the kinetic analysis of an SNAr reaction using HPLC.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.02 M) and the internal standard (e.g., 0.01 M) in anhydrous DMSO.
-
Prepare a stock solution of piperidine (e.g., 0.2 M) in anhydrous DMSO. Using a 10-fold excess of the nucleophile ensures pseudo-first-order kinetics.
-
-
Reaction Setup:
-
Place the stock solutions in a thermostatted water bath set to the desired reaction temperature (e.g., 50.0 ± 0.1 °C) and allow them to equilibrate for at least 20 minutes.
-
-
Initiation and Sampling:
-
To start the reaction, rapidly add a known volume of the piperidine solution to an equal volume of the substrate solution in a thermostatted reaction vial and start the timer.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 100 µL) and immediately quench it in a pre-prepared HPLC vial containing a larger volume of the HPLC mobile phase (e.g., 900 µL) to halt the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The method should be developed to clearly resolve the starting material, the internal standard, and the potential mono-substituted products (substitution at C1 and C3).
-
Use the internal standard to correct for any variations in injection volume.
-
-
Data Analysis:
-
Calculate the concentration of the reactant at each time point based on its peak area relative to the internal standard.
-
Plot ln([Reactant]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the nucleophile.
-
By monitoring the formation of the two possible products, their relative formation rates can also be determined, providing a quantitative measure of regioselectivity.
-
Conclusion
The reactivity of this compound is a sophisticated interplay of inductive and resonance effects dominated by the powerful activating nitro group. A thorough analysis of these electronic influences leads to a clear prediction: the molecule is primed for nucleophilic aromatic substitution, with the most probable site of attack being the fluorine-bearing carbon at the C3 position, which is ortho to the nitro group. The chlorine at the C1 (para) position represents a secondary, slower reaction site, while the chlorine at the C2 (meta) position is predicted to be inert. This guide provides the theoretical foundation for this prediction, contextualizes it with data from analogous systems, and presents a robust experimental protocol for its empirical validation.
References
-
Title: Substituent Effects in Aromatic Substitution I Source: YouTube URL: [Link]
-
Title: Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes Source: Fiveable URL: [Link]
-
Title: 14.3. Substituent Effects | Organic Chemistry II Source: Lumen Learning URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Mechanism & Key Concepts Source: Total Synthesis URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Source: ResearchGate URL: [Link]
-
Title: 1,2-Dichloro-4-nitrobenzene Source: Wikipedia URL: [Link]
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Title: Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... Source: ResearchGate URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis of 3-chloro-4-fluoro-nitrobenzene Source: PrepChem.com URL: [Link]
-
Title: 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) Source: Filo URL: [Link]
-
Title: Addition-Elimination at Aromatics (SNAR) Source: College of Saint Benedict and Saint John's University URL: [Link]
-
Title: Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Aryl Halides & Benzyne Source: chemconnections.org URL: [Link]
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A Comparative Guide to Halogenated Nitrobenzene Intermediates for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of Halogenated Nitrobenzenes in Modern Synthesis
Halogenated nitrobenzenes are a cornerstone class of intermediates in the fine chemical and pharmaceutical industries. Their unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the variable inductive and resonance effects of the halogen substituent, render them highly versatile building blocks. These molecules are particularly valued as precursors for the synthesis of halogenated anilines, which are integral components in a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of a halogen on the nitrobenzene ring provides a reactive handle for a multitude of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.[2][3] The choice of halogen—fluorine, chlorine, bromine, or iodine—profoundly influences the reactivity, regioselectivity, and ultimately, the economic viability of a synthetic route.
This guide provides a comprehensive comparative analysis of fluoro-, chloro-, bromo-, and iodo-nitrobenzene intermediates. We will delve into their physicochemical properties, spectroscopic signatures, and relative reactivities in key chemical transformations. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in the selection and application of these vital synthetic intermediates.
Physicochemical Properties: A Comparative Overview
The nature and position of the halogen atom on the nitrobenzene ring significantly impact its physical and chemical properties. These properties, in turn, influence reaction conditions, solubility, and safety considerations. The following table summarizes key physicochemical data for the para-isomers of halogenated nitrobenzenes, which are frequently employed in synthesis.
| Property | p-Fluoronitrobenzene | p-Chloronitrobenzene | p-Bromonitrobenzene | p-Iodonitrobenzene |
| CAS Number | 350-46-9 | 100-00-5 | 586-78-7 | 636-98-6 |
| Molecular Formula | C₆H₄FNO₂ | C₆H₄ClNO₂ | C₆H₄BrNO₂ | C₆H₄INO₂ |
| Molecular Weight | 141.10 g/mol | 157.55 g/mol | 202.01 g/mol | 249.00 g/mol |
| Appearance | Yellowish liquid or crystals | Light yellow crystalline solid | Yellowish crystals | Yellow powder |
| Melting Point | 27-29 °C | 83-86 °C | 126-128 °C | 171-174 °C |
| Boiling Point | 205 °C | 242 °C | 256 °C | 289 °C |
| Density | 1.33 g/cm³ | 1.52 g/cm³ | 1.94 g/cm³ | 2.25 g/cm³ |
| Water Solubility | Slightly soluble | Slightly soluble | Insoluble | Insoluble |
Data compiled from various sources, including PubChem and the NIST WebBook.[4][5][6][7][8][9][10]
Spectroscopic Signatures: A Guide to Identification and Characterization
The accurate identification and characterization of halogenated nitrobenzene isomers are paramount for quality control and reaction monitoring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons and carbons are influenced by the electronegativity and position of both the nitro and halogen substituents.
¹H NMR: The electron-withdrawing nitro group strongly deshields the ortho and para protons, shifting their signals downfield. The halogen's effect is more nuanced, with its electronegativity and anisotropic effects influencing the precise chemical shifts.
¹³C NMR: The carbon atom attached to the nitro group (ipso-carbon) typically appears at a characteristic downfield chemical shift. The chemical shifts of the other aromatic carbons provide a fingerprint for each isomer.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| p-Fluoronitrobenzene | ~8.2 (d), ~7.2 (t) | ~165 (d, JCF), ~148, ~126 (d, JCF), ~116 (d, JCF) |
| p-Chloronitrobenzene | ~8.2 (d), ~7.5 (d) | ~148, ~140, ~129, ~125 |
| p-Bromonitrobenzene | ~8.1 (d), ~7.7 (d) | ~148, ~132, ~128, ~123 |
| p-Iodonitrobenzene | ~8.0 (d), ~7.9 (d) | ~148, ~138, ~127, ~98 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[5][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic functional groups present in halogenated nitrobenzenes.
-
N-O Stretching: Strong, asymmetric and symmetric stretching vibrations of the nitro group are observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-X Stretching: The C-X stretching vibration is also observable, with its frequency decreasing as the mass of the halogen increases (C-F > C-Cl > C-Br > C-I).
-
Aromatic C-H Stretching: These vibrations are typically found above 3000 cm⁻¹.
-
Aromatic C=C Stretching: These appear in the 1400-1600 cm⁻¹ region.
| Compound | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| p-Fluoronitrobenzene | ~1525 | ~1350 | ~1240 |
| p-Chloronitrobenzene | ~1520 | ~1345 | ~1090 |
| p-Bromonitrobenzene | ~1520 | ~1345 | ~1070 |
| p-Iodonitrobenzene | ~1515 | ~1340 | ~1050 |
Note: Frequencies are approximate.[7][10][13][14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Halogenated nitrobenzenes typically exhibit two main absorption bands. The more intense band at shorter wavelengths is attributed to the π → π* transition of the benzene ring, while the less intense band at longer wavelengths is due to the n → π* transition of the nitro group. The position and intensity of these bands can be subtly influenced by the halogen substituent.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant application of halogenated nitrobenzenes is in nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The nature of the halogen as a leaving group plays a crucial role in determining the reaction rate.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[15] Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism.[16][17]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The reactivity of halogenated nitrobenzenes in SNAr reactions generally follows the trend:
F > Cl > Br > I
This trend is counterintuitive when considering bond strengths (C-F is the strongest) but is rationalized by the high electronegativity of fluorine. The fluorine atom strongly stabilizes the negatively charged Meisenheimer complex through its powerful inductive effect, thereby lowering the activation energy of the rate-determining addition step.[15]
Experimental Evidence: A Head-to-Head Comparison
A multivariate linear regression model has been developed to predict the rate and regioselectivity of SNAr reactions based on the electrophile's structure, further quantifying the established reactivity trends.[18]
Experimental Protocols: A Framework for Comparative Analysis
To provide a practical framework for researchers, we outline a detailed experimental protocol for a comparative kinetics study of the SNAr reaction between different p-halogenated nitrobenzenes and a model nucleophile, such as piperidine.
Protocol: Comparative Kinetics of the Reaction of p-Halogenated Nitrobenzenes with Piperidine
Objective: To determine the relative reaction rates of p-fluoronitrobenzene, p-chloronitrobenzene, p-bromonitrobenzene, and p-iodonitrobenzene with piperidine.
Materials:
-
p-Fluoronitrobenzene
-
p-Chloronitrobenzene
-
p-Bromonitrobenzene
-
p-Iodonitrobenzene
-
Piperidine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Thermostated reaction block or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of each p-halogenated nitrobenzene in anhydrous DMSO.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.
-
Prepare a stock solution of the internal standard in anhydrous DMSO.
-
-
Reaction Setup:
-
In a series of reaction vials, add a precise volume of the p-halogenated nitrobenzene stock solution and the internal standard stock solution.
-
Equilibrate the vials at the desired reaction temperature (e.g., 50 °C) in the thermostated block for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a precise volume of the pre-heated piperidine stock solution to each vial.
-
At timed intervals, withdraw an aliquot from each reaction vial using a syringe and quench the reaction by diluting it in a vial containing a suitable solvent (e.g., diethyl ether) and a small amount of dilute acid to neutralize the piperidine.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID.
-
Quantify the disappearance of the starting p-halogenated nitrobenzene and the appearance of the product (N-(4-nitrophenyl)piperidine) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the p-halogenated nitrobenzene versus time for each reaction.
-
Determine the initial reaction rate for each halogenated nitrobenzene.
-
Calculate the pseudo-first-order rate constants (kobs) if the concentration of piperidine is in large excess.
-
Compare the rate constants to establish the relative reactivity.
-
Caption: Experimental workflow for the comparative kinetics study.
Applications in Drug Synthesis
Halogenated nitrobenzenes are precursors to a wide range of pharmaceuticals. The corresponding halogenated anilines, obtained through the reduction of the nitro group, are particularly valuable intermediates.[19] The halogen atom can be retained in the final drug molecule, where it can influence properties such as lipophilicity, metabolic stability, and binding affinity to the target protein.[2][3]
Examples of pharmaceuticals derived from halogenated aniline intermediates include:
-
Bosutinib (leukemia treatment): Synthesized from 2,4-dichloro-5-methoxyaniline.
-
Niclosamide (anthelmintic): Prepared from 2-chloro-4-nitroaniline.
-
Clofazimine (leprosy treatment): Involves the use of a chlorinated aniline derivative in its synthesis.
Conclusion and Future Perspectives
The choice of a halogenated nitrobenzene intermediate is a critical decision in the design of a synthetic route. This guide has provided a comparative analysis of fluoro-, chloro-, bromo-, and iodo-nitrobenzenes, highlighting the profound impact of the halogen on their physicochemical properties, spectroscopic characteristics, and reactivity.
The superior reactivity of fluoronitrobenzenes in SNAr reactions makes them highly attractive for many applications. However, considerations such as cost, availability, and the desired reactivity in subsequent synthetic steps may favor the use of chloro-, bromo-, or iodo-analogs. The data and protocols presented herein offer a foundational framework for researchers to make informed decisions and optimize their synthetic strategies.
Future research will likely focus on developing more efficient and sustainable methods for the synthesis and transformation of these intermediates, as well as exploring their applications in novel areas of medicinal chemistry and materials science.
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Semantic Scholar. FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene. [Link]
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ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [Link]
-
ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [Link]
-
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SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]
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-
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-
ResearchGate. Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. [Link]
-
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-
NCBI. Table 4-2, Physical and Chemical Properties of Nitrobenzene. [Link]
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-
Harvard University. Concerted nucleophilic aromatic substitutions. [Link]
-
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-
NIST WebBook. Benzene, 1-chloro-4-nitro-. [Link]
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Safety Operating Guide
Mastering Chemical Disposal: A Procedural Guide for 1,2-Dichloro-3-fluoro-4-nitrobenzene
In the landscape of drug discovery and synthetic chemistry, the responsible handling and disposal of complex reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1,2-dichloro-3-fluoro-4-nitrobenzene, a halogenated nitroaromatic compound. Moving beyond a simple checklist, we will explore the causality behind each step, ensuring that laboratory professionals can manage this chemical waste stream with the highest degree of safety, regulatory compliance, and environmental stewardship. This protocol is designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.
The Hazard Profile: Understanding the "Why" Before the "How"
Before any handling or disposal, a comprehensive understanding of the inherent risks of this compound is non-negotiable. Its structure—a benzene ring substituted with chlorine, fluorine, and a nitro group—dictates its reactivity and toxicological profile. This specific combination of functional groups necessitates a cautious and informed approach.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂FNO₂ | PubChem |
| Molecular Weight | 209.99 g/mol | PubChem |
| Appearance | Solid | LGC Standards |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | LGC Standards |
| GHS Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | LGC Standards |
The presence of halogens and a nitro group makes this compound toxic and an environmental hazard. The nitroaromatic structure is known for its recalcitrance to natural degradation, leading to persistence in the environment if not disposed of correctly.[1]
The Disposal Protocol: A Step-by-Step Guide from Benchtop to Final Disposition
The following protocol is designed as a logical workflow to ensure safety and compliance at every stage of the disposal process.
Sources
Personal protective equipment for handling 1,2-Dichloro-3-fluoro-4-nitrobenzene
An Expert Guide to Personal Protective Equipment for Handling 1,2-Dichloro-3-fluoro-4-nitrobenzene
As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The proper handling of reactive reagents like this compound is not merely a procedural formality; it is a critical aspect of experimental integrity and personal safety. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for risk mitigation, ensuring that every operational step is understood and self-validating.
Part 1: Core Hazard Assessment — Know Your Reagent
This compound belongs to the chlorinated nitroaromatic compound class.[1] This structural classification immediately signals the need for a heightened level of caution. The combination of nitro and halogen functional groups confers a toxicological profile that demands respect. Similar halogenated nitroaromatics are known to be harmful if swallowed, inhaled, or in contact with skin.[2][3][4] They can cause serious skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.[3][5]
Your first principle of defense is a thorough, context-specific risk assessment. Before handling this compound, you must evaluate not only its intrinsic hazards but also the specific parameters of your experiment—scale, temperature, pressure, and potential interactions with other reagents.
Part 2: Personal Protective Equipment (PPE) — An Engineered Last Defense
PPE is your final barrier against exposure. Its selection must be a deliberate, evidence-based process, not one of habit. For a halogenated nitroaromatic, this means choosing equipment specifically resistant to this chemical class.
Eye and Face Protection: Non-Negotiable Shields
The eyes are exceptionally vulnerable to chemical splashes. Standard safety glasses offer insufficient protection.
-
Chemical Splash Goggles: These are mandatory for all work with this compound. They must conform to EN 166 (EU) or NIOSH (US) standards and provide a complete seal around the eyes to protect from splashes from any direction.[6]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing. This includes large-volume transfers, reactions under pressure, or handling heated material.[7]
Skin and Body Protection: An Impervious Barrier
Dermal contact is a primary route of exposure for nitroaromatics.[2] Your choice of protective garments is critical.
-
Gloves: Not all gloves are created equal. You must use gloves that are specifically resistant to chlorinated and fluorinated aromatic compounds.
-
Material: Nitrile gloves are a common starting point for incidental contact. However, for prolonged handling or immersion, a multi-layered approach is superior. Wear a base nitrile glove with a more robust outer glove, such as a laminate film (e.g., Silver Shield/4H®). Always inspect gloves for tears or degradation before use.[2][3]
-
Technique: Double-gloving is the standard of practice. This allows for the removal of a contaminated outer glove without compromising the inner barrier. Use proper glove removal technique to avoid contaminating your skin.[2]
-
-
Lab Coat/Apron: A standard cotton lab coat is insufficient. Wear a chemical-resistant lab coat, preferably made of polyester or a similar non-porous material. For tasks with high splash potential, supplement this with a chemical-resistant apron.[7]
-
Clothing: Wear long pants and closed-toe shoes. Ensure no skin is exposed between your glove and lab coat sleeve.
Table 1: Glove Selection Framework for this compound
| Task Level | Risk | Primary Glove (Inner) | Secondary Glove (Outer) | Justification |
| Level 1: Incidental Contact | Low (e.g., handling sealed containers) | Nitrile (≥5 mil) | N/A | Provides basic splash protection for low-risk tasks. |
| Level 2: Standard Handling | Medium (e.g., weighing, solution prep) | Nitrile (≥5 mil) | Nitrile (≥8 mil) | Double barrier protects against minor spills and allows for safe outer glove removal. |
| Level 3: Extended Use / High Hazard | High (e.g., large transfers, purification) | Nitrile (≥5 mil) | Laminate Film (e.g., Silver Shield/4H®) | Provides maximum chemical resistance for high-risk operations where direct contact is possible. |
Respiratory Protection: Controlling the Air You Breathe
Inhalation of dust or vapors is a significant exposure risk.[5]
-
Primary Control (Engineering): All handling of this compound must be performed inside a certified chemical fume hood.[6] This is the most critical step in preventing respiratory exposure.
-
Secondary Control (PPE): If engineering controls are insufficient or during a large spill or emergency, a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[6] Respirator use requires formal training and fit-testing; consult your institution's Environmental Health & Safety (EHS) department.
Part 3: Operational and Disposal Plans
A safe experiment is a well-planned experiment. Follow a strict, step-by-step methodology for every procedure.
Experimental Protocol: Step-by-Step Handling
-
Preparation: Verify fume hood certification. Assemble and inspect all required PPE. Locate the nearest safety shower, eyewash station, and fire extinguisher. Prepare clearly labeled hazardous waste containers.
-
Gowning: Don your lab coat, followed by chemical splash goggles. Don your inner gloves, then your outer gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Execution: Perform all work at least 6 inches inside the fume hood sash. Use spatulas and powder funnels to control solid transfers and minimize dust formation.[6]
-
Decontamination: Upon completion, decontaminate all surfaces within the fume hood. Wipe down glassware and equipment before removing it from the hood.
-
Doffing: Remove PPE in an order that minimizes cross-contamination. First, remove outer gloves. Then, remove your lab coat and face shield (if used). Finally, remove goggles and inner gloves.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[2]
Diagram: Procedural Safety Workflow
Caption: A three-phase workflow for the safe handling of this compound.
Disposal Plan: A Responsible Conclusion
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and other disposable items must be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, clearly labeled container for halogenated liquid hazardous waste. Do not mix with other waste streams.[8]
-
Container Disposal: The original reagent bottle, even when empty, must be disposed of as hazardous waste.
-
Compliance: Follow all local and institutional regulations for hazardous waste disposal.[8]
Part 4: Emergency Response
Preparedness is key to mitigating the impact of an accident.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Spill: For a small spill inside a fume hood, use an absorbent material (e.g., vermiculite, spill pads) to contain and collect the material. For any large spill or a spill outside a fume hood, evacuate the area immediately and contact your institution's emergency response team.[9]
By internalizing the principles behind these procedures, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
- 1,3-Dichloro-2-fluoro-4-nitrobenzene SDS, 393-79-3 Safety Data Sheets.ECHEMI. [URL: https://www.echemi.com/sds/1,3-Dichloro-2-fluoro-4-nitrobenzene-cas-393-79-3.html]
- GPS Safety Summary - Para Fluoro Nitro Benzene Solid.Aarti Industries. [URL: https://www.aarti-industries.com/media/pdfs/para_fluoro_nitro_benzene_solid_gps_safety_summary_4_1654167576.pdf]
- Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).Aarti Industries. [URL: https://www.aarti-industries.com/media/pdfs/2,4-_di_fluoro_nitro_benzene_gps_safety_summary_3_1654167382.pdf]
- 372-18-9_GPS_1,3-Di Fluoro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).Aarti Industries. [URL: https://www.aarti-industries.com/media/pdfs/1,3-_di_fluoro_benzene_gps_safety_summary_2_1654167232.pdf]
- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/18311_1.pdf]
- SAFETY DATA SHEET - 3-Chloro-4-fluoronitrobenzene.Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=ACR303350250]
- SAFETY DATA SHEET - 1,2-Dichloro-4-nitrobenzene.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d69804]
- Degradation of chlorinated nitroaromatic compounds.ResearchGate. [URL: https://www.researchgate.
- SAFETY DATA SHEET - 1,2-Dichloro-4-nitrobenzene.Thermo Fisher Scientific. [URL: https://www.thermofisher.com/order/msds/AC113530050.html]
- Toxicological Profile for Nitrobenzene.Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [URL: https://www.
- Nitrobenzene - Registration Dossier.European Chemicals Agency (ECHA). [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15317/7/6]
- SAFETY DATA SHEET - 3,4-Dichloronitrobenzene.Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC113530050]
- SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene.Alfa Aesar. [URL: https://www.alfa.com/en/msds/?language=EN¬ax=&product=A11057]
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.ACS Publications, Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op500330p]
- SAFETY DATA SHEET - 2,4-Dichloronitrobenzene.Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC113520010]
- Halogenation of nitro compounds.Google Patents. [URL: https://patents.google.
- Degradation of chlorinated nitroaromatic compounds.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22231908/]
- 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene.NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK507421/]
- Working with Hazardous Chemicals.Organic Syntheses. [URL: http://www.orgsyn.org/hazard.aspx]
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group. [URL: https://www.chemistry.udel.
- Process for the reduction of halo nitro aromatic compounds.Google Patents. [URL: https://patents.google.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
